Uranyl Acetate, Dihydrate, Reagent
Description
Significance of Uranyl(VI) Compounds in Scientific Inquiry
Uranyl(VI) compounds, characterized by the linear UO₂²⁺ cation, are of considerable interest to the scientific community. nih.gov The uranium atom in this state is in its +6 oxidation state, which imparts unique chemical properties that are leveraged in various research areas. nih.gov These compounds are known to form stable complexes with a variety of organic and inorganic ligands, a characteristic that is fundamental to their application in research. nih.govnih.gov The study of uranyl(VI) complexes, including those with hydrazides and substituted benzoates, contributes to a deeper understanding of the chemical behavior of uranium in different environments. nih.govacs.org Furthermore, research into the redox properties of uranyl(VI) complexes is crucial for applications such as uranium remediation. nih.govacs.org
Overview of Uranyl Acetate (B1210297) Dihydrate as a Key Reagent in Advanced Research
Uranyl acetate dihydrate stands out as a critical reagent, primarily due to its high electron density, which makes it an excellent contrasting agent in transmission electron microscopy (TEM). nih.govleica-microsystems.com It is extensively used as a negative stain for biological samples, allowing for the detailed visualization of ultrastructures such as viruses, cellular components, and macromolecules. epa.govwikipedia.orgrxchemicals.com The uranyl ions bind to proteins and lipids, enhancing the contrast of the specimen under the electron beam. rxchemicals.comleica-microsystems.com
Beyond its primary role in electron microscopy, uranyl acetate dihydrate serves as a versatile tool in other research domains. In biochemistry, it has been utilized in studies involving DNA, where it can induce single-strand breaks. It also finds application in analytical chemistry as an indicator and titrant, as it forms an insoluble salt with sodium. epa.govwikipedia.org Moreover, it is used as a starting material in the synthesis of other uranium compounds and in studies of uranium coordination chemistry. wikipedia.org
Historical Context of Uranyl Acetate Dihydrate Application in Research Methodologies
The use of uranyl acetate as a stain in electron microscopy dates back to the mid-20th century. nih.gov Its introduction by Watson in 1958 revolutionized the field of biological electron microscopy, enabling researchers to achieve unprecedented levels of contrast and detail in their specimens. nih.govscispace.com Over the years, various methods for its preparation and application have been developed and refined to optimize staining results. grafiati.com While initially used as an aqueous solution, later advancements included the use of alcoholic solutions to improve penetration into embedded tissues. leica-microsystems.comscispace.com Despite the development of alternative staining reagents, uranyl acetate remains a widely used and often preferred stain due to its effectiveness and the high quality of the resulting images. nih.govnih.gov Its long history of use has established a vast body of literature and standardized protocols, making it a reliable and well-understood tool in the research community.
Detailed Research Findings
Recent research continues to explore the multifaceted nature of uranyl acetate and other uranyl compounds. Studies have investigated the formation of uranyl(VI) complexes with various organic ligands, such as phthalic acid and substituted benzoates, providing insights into their stability and structure. acs.orgosti.gov Spectroscopic studies, including Raman and UV-vis absorption spectroscopy, are instrumental in characterizing these complexes in aqueous solutions. acs.org
In the field of materials science, the redox properties of uranyl(VI) complexes are being explored. Research into air-stable uranyl complexes with diamido-dipyrrin ligands has shown that one-electron reduction can lead to the formation of ligand radical complexes. nih.govacs.org Such findings are significant for understanding the electronic structure and reactivity of these compounds.
Furthermore, toxicological studies have examined the effects of uranyl acetate exposure. Research on animal models has investigated the nephrotoxicity of the compound, detailing dose-related impacts on kidney function and histology. nih.gov
Data Tables
Properties of Uranyl Acetate Dihydrate
| Property | Value | Source(s) |
| Chemical Formula | UO₂(CH₃COO)₂·2H₂O | wikipedia.orgamericanelements.com |
| Molecular Weight | 424.15 g/mol | wikipedia.orgamericanelements.com |
| Appearance | Yellow, free-flowing crystalline solid | epa.gov |
| Odor | Slight acetic odor | epa.gov |
| Density | 2.89 g/cm³ | wikipedia.orgnih.gov |
| Melting Point | Decomposes at 80 °C | wikipedia.org |
| Solubility in Water | 7-8 g/100 ml | wikipedia.org |
| CAS Number | 6159-44-0 | wikipedia.org |
Applications of Uranyl Acetate Dihydrate in Research
| Application Area | Specific Use | Source(s) |
| Electron Microscopy | Negative staining of biological samples (viruses, cells, macromolecules) to enhance contrast. | wikipedia.orgrxchemicals.comnih.gov |
| Biochemistry | Induction of single-strand breaks in DNA for research purposes. | |
| Analytical Chemistry | Indicator and titrant for the precipitation of sodium. | epa.govwikipedia.org |
| Inorganic Chemistry | Starting reagent for the synthesis of other uranium compounds. | wikipedia.org |
| Materials Science | Used in the study of alkali-silica reactivity in aggregates for cement concrete. | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C4H10O7U |
|---|---|
Molecular Weight |
408.15 g/mol |
IUPAC Name |
acetic acid;dioxouranium;hydrate |
InChI |
InChI=1S/2C2H4O2.H2O.2O.U/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);1H2;;; |
InChI Key |
IUNHZBCYYDNCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O=[U]=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Uranyl Acetate Dihydrate
Conventional Preparation Routes for Uranyl Acetate (B1210297) Dihydrate
The most common and well-established method for the laboratory-scale synthesis of uranyl acetate dihydrate involves the reaction of uranium trioxide (UO₃) with acetic acid (CH₃COOH). This straightforward acid-base reaction yields the desired product upon evaporation of the solvent. The balanced chemical equation for this reaction is:
UO₃ + 2CH₃COOH + H₂O → UO₂(CH₃COO)₂·2H₂O wikipedia.org
This method is favored for its relative simplicity and the availability of the starting materials. The uranium trioxide, a bright yellow to orange powder, is dissolved in an aqueous solution of acetic acid. Gentle heating can be employed to facilitate the dissolution and reaction. Subsequent crystallization from the solution yields the characteristic yellow-green crystals of uranyl acetate dihydrate.
An alternative, though less common, preparative route involves the use of uranium metal as the starting precursor. This method is considerably more complex and requires stronger oxidizing conditions to first dissolve the metal and bring the uranium into the +6 oxidation state before it can react with acetic acid to form the uranyl acetate complex. Due to the handling requirements of uranium metal and the more intricate reaction conditions, the uranium trioxide route is generally preferred for most laboratory applications.
Synthesis of Uranyl Acetate Dihydrate Derivatives and Analogues
Uranyl acetate dihydrate serves as a versatile precursor for the synthesis of a variety of uranyl complexes with different anionic ligands. The acetate ligands in the coordination sphere of the uranyl ion can be readily displaced by other carboxylates or coordinating species, leading to the formation of a wide array of derivatives and analogues.
Uranyl Carboxylate Complex Synthesis
The substitution of the acetate ligands in uranyl acetate dihydrate with other carboxylate moieties is a common strategy to synthesize novel uranyl carboxylate complexes with tailored properties. This is typically achieved by reacting uranyl acetate dihydrate with the desired carboxylic acid. For instance, a range of uranyl dicarboxylate coordination polymers have been synthesized, which can form either dimeric structures or infinite chains.
The synthesis of these complexes often involves dissolving uranyl acetate dihydrate in a suitable solvent, followed by the addition of the specific carboxylic acid. The reaction mixture is then typically heated or allowed to slowly evaporate, leading to the crystallization of the new uranyl carboxylate complex. The choice of carboxylic acid dictates the structure and properties of the resulting complex.
| Carboxylic Acid Precursor | Resulting Uranyl Carboxylate Complex |
| Phthalic acid | (UO₂)₂(pht)₂(Hpac)₂(H₂O)₂ |
| Nicotinic acid | (UO₂)(pac)₂(H₂O)₂ |
| Cinnamic acid | [(UO₂)(CMA)₃]·[H₂N(CH₃)₂] |
| Oxalic acid | (UO₂)₂(C₂O₄)(μ₂-OH)₂(H₂O)₂·H₂O |
Hydrazinium Uranyl Acetate Synthesis
The synthesis of hydrazinium uranyl acetate involves the reaction of a uranyl salt with hydrazine. While a direct synthesis starting from uranyl acetate dihydrate and hydrazine is not extensively documented in readily available literature, the formation of a related compound, a uranyl hydrazinecarboxylate, has been described. This compound, with the formula UO₂(N₂H₃COO)₂·N₂H₄·H₂O, is prepared by reacting a solution of a uranyl salt, such as uranyl nitrate (B79036), with hydrazine hydrate (B1144303). ias.ac.in The reaction proceeds by the in-situ formation of hydrazinecarboxylic acid from the reaction of hydrazine with dissolved carbon dioxide, which then coordinates to the uranyl ion.
A plausible synthetic route to hydrazinium uranyl acetate could involve the direct reaction of uranyl acetate dihydrate with hydrazine hydrate in a suitable solvent. The basic nature of hydrazine would likely lead to the formation of a complex involving the hydrazinium cation and the uranyl acetate anion.
Hydroxylammonium Uranyl Acetate Synthesis
Hydroxylammonium uranyl acetate is another derivative that can be synthesized from a uranyl precursor. The synthesis involves the reaction of a uranyl salt with hydroxylamine. The resulting compound has the empirical formula (NH₃OH)[UO₂(CH₃COO)₃]. This formulation suggests the formation of a complex anion, the triacetatouranate(VI) ion, with the hydroxylammonium cation acting as the counter-ion. The synthesis is typically carried out in an aqueous solution, from which the product can be crystallized.
Mechanochemical Synthesis Approaches Utilizing Uranyl Acetate Dihydrate
Mechanochemistry, a branch of chemistry that investigates chemical reactions induced by mechanical energy, offers a solvent-free or solvent-minimized alternative to conventional solution-based synthesis. In the context of uranyl acetate dihydrate, mechanochemical methods can be employed to facilitate solid-state reactions.
One documented example of a mechanochemical approach involving uranyl acetate dihydrate is its use in the synthesis of uranium-containing nanomaterials. In this method, uranyl acetate dihydrate is ground together with an ionic liquid (such as [C₈mim][BF₄] or [C₁₂mim][BF₄]) and sodium hydroxide (B78521) using a mortar and pestle. google.com The resulting mixture is then heated, leading to the formation of uranium oxide nanoparticles. This process demonstrates the utility of mechanochemical activation to initiate reactions in the solid state, potentially leading to novel materials with unique properties. The grinding process increases the surface area of the reactants and can generate localized high temperatures and pressures, thereby driving the chemical transformation.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Uranyl acetate dihydrate | [C₈mim][BF₄] or [C₁₂mim][BF₄] | Sodium hydroxide | Uranium oxide nanoparticles google.com |
This approach highlights the potential of mechanochemistry to provide more environmentally friendly and efficient synthetic routes for uranium-based materials, starting from readily available precursors like uranyl acetate dihydrate.
Advanced Structural and Spectroscopic Characterization of Uranyl Acetate Dihydrate and Its Complexes
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies of Uranyl Complexes
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are powerful techniques for probing the local environment of specific nuclei. In the context of uranyl complexes, these methods provide valuable insights into coordination chemistry, ligand dynamics, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of uranyl complexes, particularly ¹H and ¹³C NMR, is instrumental in characterizing the ligand sphere around the uranyl (UO₂²⁺) ion. For instance, in the formation of a uranyl ascorbate (B8700270) complex from uranyl acetate (B1210297), ¹H NMR spectroscopy has been used to monitor the reaction and confirm the complex formation without evidence of dehydroascorbate products. nih.gov Studies on various uranyl-nucleotide complexes have employed high-field proton NMR to elucidate the structures of these complexes in solution. nih.gov By assigning the proton resonances, researchers have identified the primary coordination sites of the uranyl ion as the phosphate (B84403) and 3'-hydroxyl oxygens of the nucleotides. nih.gov
¹³C NMR spectroscopy is also a critical tool. In studies of uranyl(VI) acetylide complexes, ¹³C NMR shifts have been shown to be a sensitive indicator of the covalency in the uranium-carbon bond. researchgate.net Similarly, research on uranyl carbonate complexes has utilized ¹³C NMR to identify the distinct signals of free and coordinated carbonate, allowing for the determination of the complex's structure, such as [U(V)O₂(CO₃)₃]⁵⁻. escholarship.org The dynamic equilibria and ligand exchange in these systems can also be investigated through temperature-dependent NMR studies. hzdr.de
Interactive Data Table: Representative ¹³C NMR Chemical Shifts in Uranyl Complexes
| Uranyl Complex Species | Carbon Atom | Chemical Shift (ppm) | Reference |
| Uranyl(VI) acetylide (R=NMe₂) | U-C ≡C-Ar | 409.7 | researchgate.net |
| Uranyl(VI) acetylide (R=Cl) | U-C ≡C-Ar | 392.1 | researchgate.net |
| Uranyl-catechol complex | Aromatic carbons | 110-150 | researchgate.net |
Nuclear Quadrupole Resonance (NQR) Spectroscopy
NQR spectroscopy is a solid-state technique that probes the interaction between the nuclear quadrupole moment of a nucleus (for nuclei with spin I ≥ 1) and the local electric field gradient (EFG). rsc.org This makes it exceptionally sensitive to the electronic and structural environment of the nucleus. Since NQR does not require an external magnetic field, it is often referred to as "zero-field NMR". rsc.org
For uranium compounds, particularly those containing the ²³⁵U isotope (which has a nuclear spin of 7/2), NQR could theoretically provide detailed information about the electronic structure and bonding. The EFG at the uranium nucleus is highly sensitive to the symmetry and nature of the surrounding ligands. Therefore, NQR studies on solid uranyl acetate dihydrate could yield precise information on the local symmetry of the uranium site and the nature of the U-O bonds within the uranyl moiety and with the acetate and water ligands. However, practical NQR studies on uranium compounds are challenging and not widely reported in the literature for this specific compound.
X-ray Absorption Spectroscopy (XAS) for Uranyl Acetate Dihydrate Speciation
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific absorbing atom in a sample. For uranyl acetate dihydrate, XAS, encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides critical data on the uranium atom's oxidation state and coordination environment.
X-ray Absorption Near-Edge Structure (XANES)
The XANES region of the spectrum provides information on the oxidation state and coordination geometry of the uranium atom. Studies on single crystals of uranyl acetate dihydrate have shown a strong polarization dependence in the U L₃- and L₁-edge XANES spectra. aps.org This dichroism, observed when the X-ray polarization vector is aligned either parallel or perpendicular to the O-U-O axis of the uranyl ion, provides detailed information about the electronic transitions and the local symmetry. aps.org Theoretical calculations using multiple-scattering codes have been shown to reproduce the experimental XANES features well, allowing for a detailed understanding of the electronic structure. aps.org The features in the XANES spectrum can be correlated with specific bond lengths, such as the axial U-O and equatorial U-O distances. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. EXAFS studies of uranyl acetate dihydrate have been crucial in refining its crystal structure. minsocam.org The analysis of the EXAFS spectrum allows for the determination of the bond lengths of the axial oxygen atoms (U=O) and the equatorial oxygen atoms from the acetate and water ligands. minsocam.orgnih.gov Multiple scattering paths, particularly within the linear O-U-O moiety, have a significant influence on the EXAFS signal and must be accounted for in the data analysis to obtain accurate structural parameters. aps.orgwustl.edu
Interactive Data Table: Structural Parameters of Uranyl Acetate Dihydrate from EXAFS
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Reference |
| U-O (axial) | 2 | 1.77 | 0.0019 | minsocam.org |
| U-O (equatorial) | 5 | 2.41 | 0.0075 | minsocam.org |
| U-C | 2 | 2.91 | 0.0050 | minsocam.org |
Photoelectron Spectroscopy of Uranyl Acetate Dihydrate Derived Species
Photoelectron Spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgresearchgate.net
When applied to uranyl compounds, XPS is highly effective in determining the oxidation state of uranium. rsc.orgresearchgate.net The binding energy of the U 4f core level electrons is characteristic of the uranium oxidation state. For uranyl acetate dihydrate, where uranium is in the +6 oxidation state, the U 4f₇/₂ peak is observed at a specific binding energy. Studies on various uranyl minerals and synthetic compounds have shown that the U 4f₇/₂ binding energy for U(VI) typically falls in the range of 382-383 eV. researchgate.net For instance, in a study of uranyl minerals, the average U 4f₇/₂ binding energy was found to be around 382.2 eV. researchgate.net
The XPS spectra of uranyl compounds also exhibit characteristic satellite structures that accompany the main photoelectron peaks. researchgate.net The presence and intensity of these "shake-up" satellites provide further information about the electronic structure and the nature of the chemical bonding between uranium and its ligands. rsc.orgresearchgate.net The analysis of these satellite features can help to distinguish between different uranyl species and understand the degree of covalency in the bonds. researchgate.net
Interactive Data Table: Representative U 4f₇/₂ Binding Energies in Uranyl Compounds
| Compound/Species | U 4f₇/₂ Binding Energy (eV) | Reference |
| Uranyl Minerals (average) | ~382.2 | researchgate.netresearchgate.net |
| Uranyl-peptide complex | ~381.2 | nih.gov |
Diffuse Reflectance Spectroscopy in Uranyl Acetate Research
Diffuse Reflectance Spectroscopy (DRS), often covering the ultraviolet, visible, and near-infrared (UV-Vis-NIR) regions, is a valuable technique for studying solid materials, including uranium compounds. It measures the light that has been scattered by a powdered sample, providing information about the electronic transitions within the material.
In the context of uranium chemistry, DRS can be used to identify different uranium species and obtain insights into their electronic structure. osti.govresearchgate.netdtic.mil The electronic absorption bands observed in the diffuse reflectance spectrum correspond to transitions involving the f-orbitals of the uranium atom. The positions and intensities of these bands are sensitive to the oxidation state of uranium and its coordination environment. osti.gov
For example, studies on uranium ore concentrates have utilized UV-Vis-NIR diffuse reflectance spectroscopy to classify different materials based on their spectral features. osti.govresearchgate.net Absorption bands arising from crystal field effects and electronic transitions can help distinguish between different uranium oxides and hydrated species. osti.gov While specific diffuse reflectance studies dedicated solely to uranyl acetate dihydrate are not extensively reported, the principles of the technique are directly applicable. Such research could be used to study the electronic structure of uranyl acetate dihydrate and monitor changes in the material upon, for example, dehydration or complexation reactions in the solid state.
Computational Chemistry and Theoretical Modeling of Uranyl Acetate Dihydrate Systems
Density Functional Theory (DFT) Investigations of Uranyl Acetate (B1210297) Coordination
Density Functional Theory (DFT) has become a primary tool for studying uranyl complexes due to its balance of computational cost and accuracy, especially when incorporating relativistic effects. nih.govnih.gov DFT calculations have been successfully applied to determine the geometric parameters of uranyl acetate complexes in solution, providing plausible structures that are sometimes difficult to observe experimentally. nih.gov
Electronic Structure Calculations of Uranyl Acetate Complexes
DFT studies have been instrumental in elucidating the electronic structure of uranyl acetate complexes. The electronic structure of the uranyl cation (UO₂²⁺) is characterized by strong covalent bonds between the uranium and the two axial oxygen atoms. The equatorial coordination of acetate ligands significantly influences this structure. acs.org
Calculations on uranyl acetate complexes, such as [UO₂(CH₃COO)n]⁽²⁻ⁿ⁾ where n=1, 2, or 3, have been performed to understand their structures and vibrational frequencies. nih.gov These studies often employ relativistic effective core potentials to account for the significant relativistic effects of the heavy uranium atom. nih.gov The coordination of acetate ligands is typically bidentate, forming stable complexes. nih.govosti.gov In the solid state, uranyl acetate dihydrate exists as a coordination polymer where UO₂²⁺ centers are bridged by acetate ligands, with each uranium atom being heptacoordinate. wikipedia.org The coordination sphere is completed by a water molecule and a bidentate acetate ligand, with an additional water molecule present in the crystal lattice. wikipedia.org
Theoretical calculations show good agreement with experimental X-ray and EXAFS data for species like the tris(acetato)dioxouranate(VI) complex, [UO₂(CH₃COO)₃]⁻. nih.gov The calculated U-O bond length in the free metal acetate is around 1.769 Å, which can elongate upon coordination with other ligands due to ligand-to-metal charge transfer. plos.org
Bond Strength Analysis (e.g., Uranyl U=O Bond Strengthening)
DFT calculations can quantify this effect. For instance, in a study comparing [UO₂Cl₄(H₂O)]²⁻ and [UO₂Cl₄]²⁻, the presence of the water molecule in the equatorial plane was found to strengthen the U=O bond. acs.org This strengthening was confirmed by a blue-shift in the calculated symmetric (ν₁) and asymmetric (ν₃) uranyl stretching frequencies in the IR and Raman spectra. acs.org
In uranyl acetate complexes, the binding of acetate ligands influences the U=O bond. The calculated U=O bond length for free uranyl acetate is 1.769 Å. plos.org Upon complexation with additional ligands, this bond elongates, for example, to 1.799 Å, indicating a weakening of the bond due to increased charge transfer from the equatorial ligands to the uranium atom. plos.org Conversely, the U-O bonds with the acetate ligands themselves can shorten upon complexation. plos.org The analysis of uranyl stretching frequencies is a crucial tool, with the frequency order often directly correlating with the U=O bond strength. acs.org
Table 1: Calculated Vibrational Frequencies and Bond Lengths for Uranyl Complexes
| Complex | Asymmetric Stretch (ν₃, cm⁻¹) | Symmetric Stretch (ν₁, cm⁻¹) | Calculated U=O Bond Length (Å) |
| [UO₂(OAc)₂(SCZ)] | - | - | 1.799 plos.org |
| [UO₂(PCBPMP)₂(EtOH)] | 920 acs.org | 833 acs.org | - |
| [UO₂(Acylpyrazolone)₂] | 863 acs.org | 778 acs.org | - |
| [UO₂(Acylpyrazolone)₂(DMSO)] | 912 acs.org | 823 acs.org | - |
| [UO₂Cl₄(H₂O)]²⁻ | Blue-shifted vs [UO₂Cl₄]²⁻ acs.org | Blue-shifted vs [UO₂Cl₄]²⁻ acs.org | - |
Note: Direct calculated bond lengths for all listed complexes are not always provided in the cited literature. SCZ = Sulfachlorpyridazine, PCBPMP = 4-chloro-N'-(2-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazole-5-carbohydrazide, DMSO = Dimethyl sulfoxide.
Energetic Driving Forces and Formation Energy Calculations
Understanding the thermodynamic stability of uranyl acetate complexes is crucial for predicting their behavior in various environments. DFT calculations are used to determine the energetics of ligand binding and the formation energies of these complexes. nih.govnih.gov
Studies on the complexation of uranyl with acetate, [UO₂(CH₃COO)n]⁽²⁻ⁿ⁾, have shown that the tris-ligand species, [UO₂(CH₃COO)₃]⁻, is the most stable among the mono-, di-, and tri-ligated complexes. nih.govosti.gov This is in contrast to uranyl carbonate complexes, where the dianion [UO₂(CO₃)₂]²⁻ is more stable than the tetra-anionic [UO₂(CO₃)₃]⁴⁻, likely due to the destabilizing effect of high charge accumulation. nih.gov
A DFT + thermodynamics framework can be employed to calculate formation enthalpies (ΔHf) for solid-state uranyl compounds, providing results that agree well with experimental calorimetric data. acs.orgnih.gov For example, the formation energy of a solid-state uranyl aqua chloro complex was calculated to be -287.60 ± 1.75 kJ mol⁻¹. acs.org The general methodology involves calculating the total energy of the final compound and subtracting the total energies of its constituent components in their reference states. quantumatk.commdpi.com
The stability of these complexes is also influenced by the solvent environment. The inclusion of continuum solvation models, such as the Conductor-like Screening Model (COSMO), in DFT calculations is essential for accurately predicting the behavior of uranyl acetate in solution. nih.gov These models help to correctly predict that bidentate coordination of acetate is generally more stable than monodentate coordination in aqueous solutions. osti.gov
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.com
In uranyl complexes, the HOMO and LUMO are typically dominated by the uranium 5f orbitals. The energy and composition of these orbitals are modulated by the equatorial ligands. Analysis of the FMOs of uranyl acetate complexes can provide insights into their reactivity, stability, and electronic spectra. researchgate.netrsc.org
Table 2: Conceptual Frontier Molecular Orbital Contributions in Uranyl Complexes
| Orbital | Contributing Atomic Orbitals | Role in Reactivity |
| HOMO | U 5f, O(yl) 2p, Ligand orbitals (e.g., Acetate O 2p) | Nucleophilicity, Electron Donation |
| LUMO | U 5f (non-bonding/anti-bonding) | Electrophilicity, Electron Acceptance |
Electric Field Gradient (EFG) Tensor Calculations
The Electric Field Gradient (EFG) tensor describes the spatial variation of the electric field at an atomic nucleus, generated by the surrounding charge distribution. wikipedia.orgsbfisica.org.br It is a sensitive probe of the local electronic structure and bonding environment. wikipedia.org For quadrupolar nuclei like uranium, the EFG interacts with the nuclear quadrupole moment, which can be measured by techniques such as Nuclear Quadrupole Resonance (NQR) and Mössbauer spectroscopy. wikipedia.orgaps.org
DFT has become an important tool for calculating EFG tensors, providing a deeper interpretation of experimental spectroscopic data. wikipedia.orgresearchgate.net The EFG is a traceless, second-rank tensor with five independent components, which are diagonalized to yield the principal components (Vxx, Vyy, Vzz) and the asymmetry parameter (η). sbfisica.org.braps.org
The principal component, Vzz, and the asymmetry parameter, η, are highly sensitive to the symmetry of the charge distribution around the nucleus. sbfisica.org.br While specific EFG calculations for uranyl acetate dihydrate are not detailed in the search results, studies on analogous systems like Cs₂UO₂Cl₄ provide a framework. In these systems, the EFG at the uranium nucleus is significantly influenced by the covalent interactions with both the axial oxygen atoms and the equatorial ligands. researchgate.net The calculation of EFG tensors for uranyl acetate would provide valuable data on the precise electronic environment of the uranium center as influenced by the acetate and water ligands.
Quantum Chemical Calculations Beyond DFT for Uranyl Acetate Systems
While DFT is a powerful and widely used method, more accurate, albeit computationally expensive, methods are sometimes required to capture complex electronic effects, such as strong electron correlation and excited states. nih.gov These post-Hartree-Fock methods include techniques like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Coupled Cluster (CC) theory. nih.govgaussian.comrsc.org
CASSCF is particularly well-suited for systems with significant static correlation, such as actinide complexes with their partially filled f-orbitals. nih.govmpg.de It provides a qualitatively correct multi-reference description of the wavefunction, which is essential for studying bond breaking, excited states, and complex magnetic properties. mpg.de CASSCF calculations, often followed by a perturbation theory correction (e.g., CASPT2), have been successfully used to investigate the electronic spectra of uranyl chloride complexes. nih.govrsc.org These methods are crucial for accurately predicting the energies and intensities of electronic transitions that arise from excitations involving the uranium 5f orbitals. nih.gov
Coupled Cluster (CC) methods, such as CCSD(T), are considered the "gold standard" for calculating energies for single-reference systems. jh.edu Relativistic equation-of-motion coupled-cluster methods have been applied to study the core-level ionization energies of the uranyl ion in a crystalline environment, providing results that compare favorably with experimental X-ray spectroscopy. arxiv.org
Although specific applications of these advanced methods to uranyl acetate dihydrate are not prevalent in the surveyed literature, their use on similar uranyl complexes demonstrates their potential. rsc.orgjh.eduarxiv.org Applying CASSCF/CASPT2 or Coupled Cluster theory to uranyl acetate would provide a more refined understanding of its electronic structure, photophysical properties, and the subtle interplay of electron correlation effects that govern its chemistry.
Ab Initio Approaches for Uranyl Ion Electronic Structure
Ab initio quantum mechanical methods are foundational in elucidating the electronic structure of the uranyl(VI) ion (UO₂²⁺), the core of uranyl acetate. These first-principles calculations solve the electronic Schrödinger equation without empirical parameters, providing a detailed understanding of chemical bonding and electron distribution.
The electronic structure of the uranyl ion is characterized by strong covalent bonds between the uranium and axial oxygen atoms, resulting from the mixing of uranium 5f and 6d orbitals with oxygen 2p orbitals. acs.org This leads to the formation of σ and π bonding and antibonding molecular orbitals. The lowest unoccupied molecular orbitals (LUMOs) are typically of non-bonding 5fδ and 5fφ character. acs.org
Researchers employ various ab initio methods to study the uranyl ion. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), is frequently used to accurately describe the electronic spectra and potential energy surfaces of uranyl complexes. nih.govacs.org These methods are crucial for understanding the excited states and photochemistry of uranyl compounds. For instance, theoretical studies have investigated the electronic spectra of the bare uranyl(V) ion and its complexes, identifying transitions within nonbonding orbitals and charge transfer bands. nih.govacs.org
The choice of basis sets and the treatment of electron correlation are critical for obtaining accurate results. High-level coupled-cluster methods, while computationally expensive, can provide benchmark data for the electronic structure of the uranyl ion and its complexes. nih.govacs.org
Relativistic Quantum Chemical Treatments
Due to the high atomic number of uranium, relativistic effects are paramount in accurately describing the electronic structure and properties of uranyl acetate. These effects, which include scalar relativistic contributions and spin-orbit coupling (SOC), significantly influence bond lengths, vibrational frequencies, and electronic spectra. osti.gov
Relativistic effects contract the s and p orbitals and expand the d and f orbitals of uranium. This relativistic influence is crucial for the correct description of the covalent bonds within the uranyl ion. Neglecting these effects leads to a qualitatively incorrect picture of the electronic structure.
Various relativistic Hamiltonians are employed in quantum chemical calculations of uranyl systems. The Douglas-Kroll-Hess (DKH) and the eXact 2-Component (X2C) Hamiltonians are widely used to incorporate scalar relativistic effects. acs.orgosti.gov Spin-orbit coupling, which splits electronic states, is often treated using methods like the Restricted Active Space State Interaction (RASSI) approach. acs.org
Density Functional Theory (DFT) calculations incorporating relativistic effective core potentials (RECPs) are a common and computationally efficient approach for studying uranyl complexes, including uranyl acetates. ornl.govacs.org These studies have successfully predicted the structures and vibrational frequencies of uranyl acetate and other complexes. ornl.govacs.org More rigorous all-electron relativistic methods provide a higher level of accuracy, which is particularly important for interpreting X-ray absorption spectra. osti.gov
Molecular Dynamics (MD) Simulations in Uranyl Acetate Related Research
Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of uranyl acetate in various environments at the atomic level. These simulations solve Newton's equations of motion for a system of atoms, providing insights into dynamic processes that are often inaccessible to experimental techniques alone.
Aqueous Uranyl Ion Interactions and Dynamics
In aqueous solutions, the uranyl ion is strongly hydrated, forming a distinct solvation shell. MD simulations have been instrumental in characterizing the structure and dynamics of this hydration sphere. The uranyl ion typically coordinates with five water molecules in its equatorial plane. acs.orgunige.ch
MD simulations reveal that the orientational structure of water molecules in the first solvation shell of the uranyl ion is significantly different from that of bulk water. rsc.org The mobility of both water molecules and the uranyl ions has been found to decrease as the concentration of uranyl ions increases. acs.orgresearchgate.net
The interaction of uranyl acetate with water is a complex process involving the dissolution of the crystal lattice and the subsequent hydration of the uranyl and acetate ions. MD simulations can model these processes, providing details about the coordination of water molecules and acetate ions around the uranyl center.
Below is a table summarizing key findings from MD simulations of aqueous uranyl systems:
| Property | Finding | References |
| Coordination Number | The uranyl ion is typically coordinated by five water molecules in the first solvation shell in aqueous solution. | acs.orgunige.ch |
| U-O(water) Distance | The average distance between the uranium atom and the oxygen of the coordinated water molecules is approximately 2.40 Å. | unige.ch |
| Second Solvation Shell | A second solvation shell is observed at a distance of about 4.7 Å from the uranium atom. | unige.ch |
| Effect of Concentration | Increasing uranyl ion concentration leads to decreased mobility of both water molecules and uranyl ions. | acs.orgresearchgate.net |
| Water Dynamics | The orientational dynamics of water molecules in the vicinity of the uranyl ion are slower compared to bulk water. | rsc.org |
Adsorption Equilibria and Mechanisms on Mineral Surfaces
The adsorption of uranyl species onto mineral surfaces is a critical process controlling the transport and fate of uranium in the environment. MD simulations can provide an atomistic view of the adsorption process, including the formation of surface complexes and the influence of environmental factors.
Studies have shown that uranyl adsorption is strongly dependent on the aqueous speciation of uranium, which is influenced by factors such as pH and the presence of complexing ligands like carbonate. nih.govresearchgate.net The formation of ternary complexes, for example with calcium and carbonate, can reduce the adsorption of uranyl onto mineral surfaces like goethite and sediments. nih.govresearchgate.net
The adsorption of uranyl onto clay minerals such as kaolinite, illite (B577164), and montmorillonite (B579905) has been investigated, with the adsorption capacity being directly related to the cation exchange capacity (CEC) and specific surface area of the clay. bohrium.com
The following table presents data on the adsorption of uranyl on different clay minerals:
| Clay Mineral | Cation Exchange Capacity (meq/100 g) | Specific Surface Area (m²/g) | Adsorption Capacity (meq/100 g) |
| Kaolinite | 5.2 | 12 | 6.2 |
| Illite | 25.0 | 80 | 24.1 |
| Montmorillonite | 95.0 | 750 | 87.5 |
Data adapted from experimental studies on uranyl adsorption. bohrium.com
Development and Validation of Force Fields (e.g., ClayFF)
The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of atomic coordinates. For systems containing uranyl acetate and its interaction with mineral surfaces, specialized force fields are required.
The development of force fields for actinyl ions like uranyl is challenging due to their complex electronic structure. nih.gov Traditional approaches that rely on parametrizing against pairs of molecules can be inadequate for uranyl ions in aqueous solution, where many-body polarization effects are significant. nih.gov
ClayFF is a widely used general-purpose force field for molecular simulations of layered materials, such as clays (B1170129), and their interfaces with fluids. randallcygan.comrandallcygan.com It is based on a simple functional form with non-bonded interactions, making it transferable to a wide range of mineral phases. randallcygan.com While originally developed for clay minerals, its parameters and methodology can be extended and re-parameterized to model the interaction of uranyl acetate with these surfaces. The validation of such force fields is achieved by comparing simulation results with experimental data on structure, physical properties, and spectroscopic measurements. randallcygan.com
Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis in Uranyl Acetate Systems
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and chemical bonds. wiley-vch.de This approach is particularly useful for characterizing the nature of bonding in complex systems like uranyl acetate.
QTAIM analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density are located where the gradient of the density is zero. A bond critical point (BCP) found between two atoms is indicative of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ_BCP), its Laplacian (∇²ρ_BCP), and the energy density (H_BCP), provide quantitative information about the nature of the bond. researchgate.netresearchgate.net
In uranyl compounds, QTAIM analysis can be used to quantify the covalency of the U-O bonds in the uranyl unit and the bonds to the equatorial ligands, such as the acetate groups. researchgate.net For instance, a negative value of the energy density at the BCP is characteristic of a covalent interaction. researchgate.net Studies have shown a correlation between QTAIM parameters, such as the electron density at the BCP, and experimentally observable properties like vibrational frequencies. researchgate.net
The table below summarizes typical QTAIM parameters for U-O bonds in uranyl complexes, illustrating how these values can characterize the bonding.
| Bond Property | Interpretation | Typical Value Range |
| Electron Density at BCP (ρ_BCP) | A measure of bond strength. | > 0.1 a.u. for covalent U-O bonds |
| Laplacian of Electron Density (∇²ρ_BCP) | Indicates charge concentration or depletion. Positive values are typical for closed-shell interactions (ionic), while negative values indicate shared-shell interactions (covalent). | Can be positive or negative for U-O bonds, reflecting a mix of ionic and covalent character. |
| Energy Density at BCP (H_BCP) | A negative value indicates a significant sharing of electrons and thus covalency. | Negative for covalent U-O bonds |
| Delocalization Index (δ(U,O)) | Quantifies the number of electrons shared between two atomic basins. | > 1.0 for covalent U-O bonds |
Note: a.u. refers to atomic units. researchgate.netresearchgate.net
Coordination Chemistry and Solution Speciation of the Uranyl Acetate Moiety
Ligand Exchange Reactions Involving Uranyl Acetate (B1210297)
The ligands in the equatorial plane of the uranyl ion are subject to rapid exchange, a characteristic that defines much of its reactivity. rsc.org The acetate ligands of uranyl acetate can be readily substituted to form a diverse range of uranyl complexes. wikipedia.org This reactivity has been explored in various studies, including photocatalytic applications where ancillary ligands influence the efficiency of reactions. For instance, in certain C-H bond functionalization reactions, while uranyl nitrate (B79036) was found to be a more effective photocatalyst, the study of uranyl acetate, alongside other uranyl salts like uranyl sulfate (B86663) and uranyl triflate, highlighted the significant role of the equatorial ligands in determining the reaction yields. rsc.org
The kinetics of these ligand exchange reactions have been investigated using techniques such as cyclic voltammetry and nuclear magnetic resonance (NMR) spectroscopy. akjournals.comacs.orgdntb.gov.ua Cyclic voltammetry has been employed to determine heterogeneous electron transfer rate constants for uranyl acetate complexes in ethanolic solutions. akjournals.com Such studies provide insight into the stability and kinetic parameters of the complexes formed. akjournals.com NMR studies have further elucidated the intramolecular exchange reactions within uranyl complexes, such as the exchange of methyl groups of acetylacetonate (B107027) in mixed-ligand uranyl systems. acs.org
Formation and Characterization of Uranyl Aqua Chloro Complexes
In aqueous solutions containing chloride ions, the uranyl ion undergoes ligand exchange to form a series of aqua chloro complexes. The formation and stability of these species are highly dependent on the chloride concentration. nih.gov The pentaaqua uranyl complex, [UO₂(H₂O)₅]²⁺, is the predominant species at chloride concentrations below 2 M. nih.gov As the chloride concentration increases, sequential substitution of water molecules by chloride ions occurs, leading to the formation of [UO₂Cl(H₂O)₄]⁺, [UO₂Cl₂(H₂O)₃]⁰, [UO₂Cl₃(H₂O)₂]⁻, and ultimately [UO₂Cl₄]²⁻ at chloride concentrations above 14 M. nih.govresearchgate.net
The stability constants for these complexes are relatively weak, indicating they may play a minor role in the geological transport of the uranyl ion under typical brine conditions. acs.org However, their characterization is crucial for understanding uranium chemistry in saline environments. High-energy X-ray scattering (HEXS) has been used to determine the structures of these complexes in solution and to refine their stability constants. acs.org
Table 1: Stability Constants of Uranyl Chloro Complexes
| Complex | Stability Constant (β) | Ionic Strength (m) | Reference |
|---|---|---|---|
| [UO₂Cl]⁺ | β₁ = 1.5(10) m⁻¹ | 5.3 | acs.org |
| [UO₂Cl₂]⁰ | β₂ = 0.8(4) m⁻² | 5.3 | acs.org |
| [UO₂Cl₃]⁻ | β₃ = 0.4(1) m⁻³ | 5.3 | acs.org |
| [UO₂Cl]⁺ | log β₁ = 0.17 ± 0.02 | 0 | acs.org |
This table presents stability constants for uranyl chloro complexes determined under different conditions.
The synthesis and isolation of solid-state uranyl aqua chloro complexes, such as (C₄H₁₂N₂)₂[UO₂Cl₄(H₂O)]Cl₂, have allowed for detailed structural analysis via single-crystal X-ray diffraction, providing concrete data on bond lengths and coordination geometries. nih.gov
Uranyl-Ligand Complexation with Bidentate Ligands
Uranyl acetate is a versatile starting material for the synthesis of complexes with various bidentate ligands, which bind to the uranium center through two donor atoms. plos.orgproquest.comnih.gov These ligands can significantly influence the electronic structure and reactivity of the resulting complex. plos.org Studies have explored the complexation of the uranyl ion with a range of bidentate ligands containing nitrogen, sulfur, and oxygen donor atoms. nih.govproquest.comnih.gov
Infrared (IR) spectroscopy is a key tool for characterizing these complexes. The asymmetric stretching frequency of the U=O bond is sensitive to the electron-donating ability of the equatorial ligands; stronger donation leads to a lower frequency, indicating a slight weakening and elongation of the U=O bond. nih.gov This relationship allows for the calculation of the U=O bond length from vibrational data. plos.orgnih.gov
Table 2: Spectroscopic and Calculated Data for Uranyl Bidentate Complexes
| Complex | ν(U=O) (cm⁻¹) | Calculated U=O Bond Length (Å) | Reference |
|---|---|---|---|
| [(UO₂)(OAc)₂(CMZ)] | 900 | 1.799 | nih.gov |
| [(UO₂)(OAc)₂(MP)] | 895 | - | nih.gov |
This table shows the asymmetric stretching frequencies (ν) of the uranyl moiety and calculated bond lengths for complexes with different bidentate ligands (CMZ: Carbimazole, MP: 6-mercaptopurine, SCZ: Sulfaclozine). The calculated bond length for the free metal acetate was 1.769 Å. nih.gov
Computational studies using Density Functional Theory (DFT) complement experimental findings, providing insights into coordination geometries, thermodynamic parameters, and the influence of ligand substituents on complex stability. plos.orgproquest.comnih.gov These studies have shown that the acetate groups in such complexes often exhibit monodentate binding to the uranyl ion. plos.orgnih.govnih.gov The reactivity of these complexes can be predicted based on calculated quantum parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). plos.orgnih.gov
Hydrolytic Speciation of Uranyl Acetate in Aqueous Environments
The hydrolysis of the uranyl ion is a critical process that dictates its solubility and mobility in aqueous systems. This process is highly dependent on pH. nih.govresearchgate.net In acidic solutions (pH < 3), the dominant species is the free hydrated uranyl ion, [UO₂(H₂O)₅]²⁺. nih.govresearchgate.net As the pH increases, the uranyl ion undergoes hydrolysis to form a series of monomeric and polynuclear hydroxo complexes. nih.govunl.edunih.gov
The general equilibrium for uranyl hydrolysis can be represented as: mUO₂²⁺ + nH₂O ↔ [(UO₂)ₘ(OH)ₙ]²ᵐ⁻ⁿ + nH⁺ nih.gov
Key hydrolytic species that form with increasing pH include [(UO₂)₂(OH)₂]²⁺, [(UO₂)₃(OH)₅]⁺, and [(UO₂)₄(OH)₇]⁺. nih.govnih.gov The formation of these species has been studied using various techniques, including potentiometry and spectroscopy. nih.govresearchgate.net In moderately basic solutions, the presence of trimeric species is suggested, while in highly basic environments, monomeric species such as [UO₂(OH)₄]²⁻ and [UO₂(OH)₅]³⁻ are confirmed. nih.gov
The presence of acetate can influence this speciation. Studies using X-ray Absorption Spectroscopy (XAS) on uranyl acetate solutions show that at low pH, the [UO₂(Ac)]⁺ species is predominant, while with increasing pH, the neutral [UO₂(Ac)₂]⁰ species becomes more important. researchgate.netgeologyscience.ru The coordination of acetate to the uranyl ion can initially be monodentate, slowly converting to the more stable bidentate chelation over time. researchgate.netgeologyscience.ru
Table 3: Uranyl Hydrolysis Products as a Function of pH
| pH Range | Dominant Hydrolytic Species | Reference |
|---|---|---|
| < 5 | Monomeric (e.g., UO₂²⁺) | nih.gov |
| 5 - 8 | Trimeric (e.g., [(UO₂)₃O(OH)₃]⁺) | nih.gov |
This table outlines the evolution of uranyl speciation with changing pH, leading to the oligomerization of the uranyl cation. nih.gov
Interlinkage Phenomena of Uranyl Ions in Gel Architectures
The unique coordination properties of the uranyl ion play a central role in the formation of gel networks. nih.govrsc.org In certain solvent systems, such as ethylene (B1197577) glycol, uranyl ions can form gels without the need for traditional organic gelators. nih.govrsc.org The formation of the gel skeleton is attributed to the interlinkage of uranyl ions, a phenomenon revealed by UV-Vis and X-ray absorption spectroscopy. nih.govrsc.orgresearchgate.net
This interlinkage occurs through the creation of oxo/hydroxo bridges between uranyl centers, a process facilitated by an increase in pH which promotes hydrolysis. nih.gov The resulting polynuclear species, like [(UO₂)₂(OH)₂]²⁺ and [(UO₂)₃(OH)₅]⁺, act as junction points, creating a three-dimensional network. nih.gov This process involves significant changes in the coordination environment of the uranium atom. Upon gelation, the axial U=O bond has been observed to elongate, while the equatorial U-O bonds shorten, indicating a stronger coordination of ligands in the equatorial plane. nih.govrsc.orgresearchgate.netrsc.org
These uranyl-based gels can exhibit interesting properties such as thixotropy (shear-thinning) and self-healing, which are attributed to the soft, non-rigid connections within the gel skeleton. nih.govrsc.orgresearchgate.net Furthermore, the interaction of uranyl ions with the solvent matrix is a key factor. For example, in ethylene glycol, a photo-reduction reaction between the uranyl ions and the solvent can occur, leading to a photo-response in the gel. rsc.org The ability of these gels to encapsulate solvent and other molecules makes them useful precursors for synthesizing uranium oxide nanoparticles. nih.govrsc.org
Applications in Materials Science and Nanotechnology
Uranyl Acetate (B1210297) Dihydrate as a Precursor for Uranium-Containing Materials
Uranyl acetate dihydrate is a versatile and commonly used starting material for the synthesis of a wide array of uranium-based materials. Its solubility and reactivity make it an excellent precursor for producing various uranium oxides and coordination complexes. As a source of the UO₂²⁺ cation, it can be readily transformed into different uranium oxide phases, such as uranium dioxide (UO₂), triuranium octoxide (U₃O₈), and uranium trioxide (UO₃), through controlled chemical reactions.
Research has demonstrated the use of uranyl acetate in thermal decomposition and hydrothermal reduction processes to create uranium oxide nanocrystals with specific morphologies. For instance, spherical UO₂ nanoparticles, U₃O₈ nanoribbons, and U₃O₇ nanowires have been successfully synthesized using uranyl acetate as the uranium source in reactions involving various organic solvents and controlled temperature conditions. researchgate.net Hydrothermal reduction of uranyl acetate with reagents like ethylenediamine (B42938) has been employed to produce spherical UO₂ nanoparticles with average diameters of around 100 nm. iaea.org Furthermore, uranyl acetate serves as a starting reagent in inorganic chemistry for the synthesis of more complex structures, such as solid-state uranyl aqua chloro complexes. nih.gov Its role as a precursor is fundamental to producing ultra-high purity compounds and nanoscale materials for further scientific investigation and application. researchgate.net
Sol-Gel Synthesis of Uranium Oxide Nanoparticles and Microspheres
The sol-gel process is a widely adopted chemical method for fabricating ceramic materials, including uranium oxides, from a liquid phase. europa.eu This technique is a conventional pathway in the nuclear industry for preparing uranium dioxide microspheres, which are crucial for nuclear fuel applications. europa.euijmaterials.com The process typically involves the hydrolysis and condensation of precursors to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes gelation to form a "gel" (a solid network encapsulating the liquid phase). researchgate.net Uranyl acetate, as a source of uranyl ions, can be used in these processes, although uranyl nitrate (B79036) is also commonly employed. europa.euacs.org The resulting gel can be dried and subjected to thermal treatments, such as annealing or calcination, to yield uranium oxide nanoparticles or microspheres. researchgate.neteuropa.eu
A notable development is a simplified sol-gel process that uses uranyl ions in ethylene (B1197577) glycol, which forms a gel upon the addition of an ammonia (B1221849) solution without the need for traditional organic gelators like hexamethylenetetramine (HMTA) or urea. europa.eu This gel-based approach is a valuable precursor for synthesizing urania nanoparticles with desirable characteristics, such as a clean surface, which is beneficial for applications like gas sensing. europa.eu
The formation and properties of uranyl gels are critical to the sol-gel synthesis of uranium oxide materials. In a system using ethylene glycol as the solvent, the gelation of uranyl ions occurs rapidly upon the addition of ammonia. europa.eu The mechanism of gel formation is attributed to the interlinkage of uranyl ions, which creates the gel's three-dimensional skeleton. europa.euijmaterials.commdpi.com This process induces specific changes in the coordination environment of the uranium atom, as revealed by spectroscopic analysis.
Key findings from studies on uranyl-ethylene glycol gels include:
Bond Structure Change : During gelation, the axial uranium-oxygen double bond (U=Oax) elongates by approximately 0.1 Å, while the equatorial uranium-oxygen bonds (U–Oeq) shorten by about 0.25 Å. ijmaterials.commdpi.commdpi.comacs.org
Rheological Properties : The resulting gels exhibit significant mechanical strength and viscoelasticity. They demonstrate thixotropic (shear-thinning) and self-healing properties, indicating a soft and recoverable network structure. ijmaterials.commdpi.commdpi.comacs.org
The table below summarizes the key properties of a studied uranyl gel system. europa.euijmaterials.commdpi.comacs.org
| Property | Value / Observation | Citation(s) |
| Gelation System | Uranyl ions in ethylene glycol with ammonia | europa.eu |
| Storage Modulus (G') | 0.48 kPa | europa.euijmaterials.commdpi.comacs.org |
| Behavior | Thixotropic (shear-thinning) and self-healing | ijmaterials.commdpi.commdpi.comacs.org |
| Bond Length Change | U=Oax elongated by 0.1 Å; U–Oeq shortened by 0.25 Å | ijmaterials.commdpi.commdpi.comacs.org |
| Underlying Mechanism | Interlinkage of uranyl ions forming the gel skeleton | europa.euijmaterials.commdpi.commdpi.com |
Microwave-assisted synthesis is an efficient method for converting precursor gels into crystalline nanoparticles. The process offers rapid and uniform heating, which can lead to the formation of nanoparticles with a consistent size and morphology. In the context of uranium oxide synthesis, uranyl gels serve as excellent precursors for microwave-assisted decomposition. europa.eumdpi.com
The uranyl gel, with its well-distributed uranyl ions within the matrix, can be readily decomposed under microwave irradiation to form uranium dioxide (UO₂) nanoparticles. mdpi.commdpi.comacs.org This method avoids the need for a separate reduction step that is often required in conventional thermal treatments when starting with a U(VI) precursor like uranyl acetate. iaea.org Research has shown that this technique can produce UO₂ nanoparticles of a highly uniform size. europa.eumdpi.comacs.org
The table below outlines the parameters and outcomes of a typical microwave-assisted decomposition of a uranyl gel. europa.euijmaterials.commdpi.commdpi.comacs.org
| Parameter | Value / Result | Citation(s) |
| Precursor | Uranyl-ethylene glycol gel | europa.eumdpi.com |
| Temperature | 200 °C | europa.eu |
| Pressure | 12.0 bar | europa.eu |
| Time | 30 minutes | europa.eu |
| Product | Uranium Dioxide (UO₂) nanoparticles | ijmaterials.commdpi.commdpi.comacs.org |
| Resulting Particle Size | ~4 nm | ijmaterials.commdpi.commdpi.comacs.org |
The resulting UO₂ nanoparticles are often susceptible to surface oxidation in air, forming a U₃O₈ surface layer, which can impart n-type semiconductor behavior useful for gas sensing applications. europa.euacs.org
Uranyl-containing gels can exhibit significant photo-responsive behavior. This property is attributed to the photochemistry of the uranyl ion (UO₂²⁺), which can undergo reduction when exposed to light, particularly UV radiation. ijmaterials.commdpi.commdpi.com In uranyl-ethylene glycol gels, a photo-response arises from the photo-reduction reaction between the uranyl ions and the solvent matrix. mdpi.commdpi.comacs.org
This light sensitivity is a well-known characteristic of uranyl compounds. Historically, the photoreduction of uranyl ions to the uranium(IV) state was the chemical basis for an early photographic process known as "uranium printing" or "uranotypes". Uranyl acetate solutions themselves are known to be light-sensitive and will precipitate upon exposure to UV light, further demonstrating the ion's photo-reactivity. This intrinsic property of the uranyl ion within a gel matrix opens possibilities for photochemically driven material synthesis and patterning.
Hydrothermal Synthesis of Hierarchical Uranium-Containing Structures
Hydrothermal synthesis is a method of producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for creating complex, hierarchical structures that may not be accessible through other routes. Uranyl acetate dihydrate is a suitable precursor for the hydrothermal synthesis of uranium-containing nanomaterials.
A notable example is the fabrication of spherical UO₂ nanoparticles by the hydrothermal reduction of uranyl acetate. iaea.org In a typical procedure, an aqueous solution of uranyl acetate is mixed with a reducing agent, such as ethylenediamine, and sealed in an autoclave. The vessel is then heated to temperatures around 160°C for an extended period (e.g., 48 hours), leading to the formation of crystalline UO₂ nanospheres. iaea.org This method allows for the synthesis of materials with a well-defined nanostructure, such as 100 nm spheres composed of smaller nanocrystal subunits. researchgate.net The versatility of hydrothermal synthesis has also been demonstrated in the creation of complex, microporous framework structures of uranyl silicates and germanates, highlighting its potential for generating novel hierarchical materials.
Fabrication of Uranium Oxide Doped Sol-Gel Planar Waveguides
Uranyl acetate is instrumental in the fabrication of specialized optical components, such as uranium oxide-doped planar waveguides, via the sol-gel method. mdpi.com Planar waveguides are thin films of material that confine and guide light, forming the basis of integrated optical circuits. The sol-gel process provides a facile route for creating these waveguides and for introducing dopants into the glass-like matrix. mdpi.com
In this application, fluorescent hexavalent uranyl ions (UO₂²⁺), sourced from a precursor like uranyl acetate, are dissolved into the initial sol solution. mdpi.com The sol is then deposited onto a substrate, typically using a dip-coating or spin-coating technique, to form a thin film. Subsequent thermal annealing densifies the gel into a mechanically hard and chemically resistant glass film, trapping the UO₂²⁺ ions within the silica (B1680970) matrix. mdpi.com
The uranium dopant remains in its fluorescent UO₂²⁺ state after the annealing process. mdpi.com When light is guided through the waveguide, it excites the uranyl ions, causing them to fluoresce. This fluorescence is a key characteristic, and the emission spectrum shows broad, overlapping bands typical for UO₂²⁺ ions in a sol-gel silica host. mdpi.com This property has been leveraged to develop a more precise method for measuring the waveguide's attenuation (signal loss) by imaging the uniform decay of the fluorescence along the light's propagation path. mdpi.com
The table below details the properties of fabricated uranium-doped sol-gel waveguides. mdpi.com
| Property | Value / Description | Citation(s) |
| Fabrication Method | Sol-gel dip-coating | mdpi.com |
| Dopant | Fluorescent hexavalent UO₂²⁺ ions | mdpi.com |
| Mean Thickness | 0.561 ± 0.049 μm | mdpi.com |
| Mean Refractive Index | 1.585 ± 0.012 | mdpi.com |
| Fluorescence Spectrum | Broad, overlapping bands characteristic of UO₂²⁺ in sol-gel silica | mdpi.com |
| Application | High-precision measurement of waveguide attenuation via fluorescence imaging | mdpi.com |
Integration of Uranyl Acetate into Metal-Organic Frameworks (MOFs) for Functional Materials
Uranyl acetate serves as a critical precursor in the synthesis of uranyl-containing Metal-Organic Frameworks (MOFs), a class of porous materials with diverse and tunable properties. osti.gov These frameworks are constructed from metal ions or clusters—in this case, the uranyl cation ([UO₂]²⁺)—connected by organic linker molecules. The linear geometry of the uranyl cation presents unique challenges and opportunities in the rational design of three-dimensional MOFs. osti.gov
The integration of uranyl acetate into MOFs has led to the development of materials with high porosity and surface area, which are investigated for specific applications. osti.gov Researchers have successfully synthesized various uranyl-containing MOFs by combining uranyl sources, such as uranyl nitrate or acetate, with multitopic organic ligands. osti.gov For instance, the reaction of uranyl nitrate with specific linkers in solvents like N,N-dimethylformamide (DMF) has yielded novel 3D frameworks. osti.gov
One area of significant research is the use of these MOFs for environmental remediation. Uranyl-containing MOFs have been explored as adsorbent materials for the sequestration of organic dyes, which are common industrial pollutants. osti.gov The porous nature and the potential for strong colorimetric response upon dye uptake make these materials promising for both capture and detection. osti.gov Furthermore, these frameworks are being investigated for the capture of radioisotopes, a critical aspect of nuclear waste management. osti.gov
The stability of these MOFs is a crucial factor for their practical application. Studies have shown that some uranyl MOFs exhibit excellent thermal and aqueous stability. osti.govrsc.org However, their structural integrity can be sensitive to external conditions like pH and the presence of certain organic solvents, which remains a challenge. rsc.org
Research has also focused on enhancing the functionality of these materials through post-synthetic modification. By introducing specific functional groups onto the organic linkers, the selectivity and efficiency of the MOFs for certain applications can be significantly improved. rsc.orgacs.org For example, functionalizing MOFs with groups that have a high affinity for specific ions can enhance their performance in extracting those ions from aqueous solutions. acs.orgnih.gov
Interactive Table: Uranyl Acetate in Functional MOF Synthesis
| MOF Example | Precursor(s) | Linker Example | Key Finding/Application | Reference |
| RPL-1 | Uranyl Nitrate | TCPB (tetracarboxylate linker) | 3D framework with permanent porosity, sequesters organic dyes. | osti.gov |
| MOF-76 | Lanthanide ions, BTC | 1,3,5-benzenetricarboxylate (BTC) | Adsorption of uranyl ions, studied for photoluminescence properties. | rsc.org |
| Zn-MOFs | Zinc clusters | Terephthalic acid | Retains crystallinity and porosity when desolvated. | rsc.org |
| HKUST-1 derivative | Copper-based MOF | H₃PW₁₂O₄₀ (POM) | Enhanced water stability for uranyl adsorption from wastewater. | rsc.org |
| ECUT-74 | - | Helical rod-like building units | Biomimetic MOF with high selectivity for uranium extraction from seawater. | nih.gov |
Catalytic Applications Derived from Uranyl Acetate Precursors
Uranyl acetate is a valuable precursor for developing various catalytic systems, particularly in the field of photocatalysis. The uranyl ion ([UO₂]²⁺), upon irradiation with UV or visible light, can enter an excited state, generating a highly oxidizing terminal oxygen radical. nih.govacs.org This reactive species is capable of initiating a range of chemical transformations.
One significant application is in the oxidation of organic compounds. Researchers have demonstrated that uranyl acetate can act as a catalyst for the oxygenation of organic sulfides in the presence of oxygen. nih.govacs.org This process is initiated by the photo-excited uranyl complex. nih.govacs.org Similarly, uranium oxides derived from precursors like uranyl acetate have been investigated as catalysts for the oxidative destruction of volatile organic compounds (VOCs). researchgate.net These catalysts can achieve high destruction efficiencies for a variety of VOCs, including benzene, toluene, and chlorobutane, at elevated temperatures. researchgate.net The mechanism often involves the lattice oxygen of the uranium oxide, which operates via a redox cycle. researchgate.net
Uranyl acetate has also been employed as a Lewis acid catalyst in organic synthesis. For instance, it has been used for the acetoxylation of monoterpenic and steroidal alcohols. mdpi.com This heterogeneous catalytic system offers advantages such as high yields (often exceeding 90%), selectivity, and the ease of catalyst recovery and reuse without the need for an inert atmosphere. mdpi.com
Furthermore, the photocatalytic properties of uranyl complexes have been harnessed for C-H bond functionalization, a challenging but highly desirable transformation in organic chemistry. acs.orgsoton.ac.uk Uranyl nitrate, a related salt, has been shown to catalyze the direct conversion of C-H bonds to C-C bonds under blue light irradiation. acs.org This allows for the functionalization of unactivated alkanes, ethers, and amides. acs.org The underlying mechanism involves a direct, photocatalyzed hydrogen atom transfer (d-HAT) from the substrate to the excited uranyl ion. acs.org
Recent research has also explored the synthesis of novel uranyl complexes designed to mimic the catalytic activity of enzymes. For example, new uranyl complexes have been shown to efficiently catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol, mimicking the function of catechol oxidase enzymes. nih.gov
Interactive Table: Catalytic Reactions Using Uranyl Acetate Derived Catalysts
| Reaction Type | Catalyst System | Substrate Example | Key Outcome | Reference |
| Sulfide Oxidation | Uranyl Acetate (photocatalyst) | Organic sulfides | Oxygenation to sulfoxides and sulfones. | nih.govacs.org |
| VOC Destruction | Uranium Oxide (from precursor) | Benzene, Toluene | >99% destruction efficiency at 300–450°C. | researchgate.net |
| Alcohol Acetoxylation | Uranyl Acetate (Lewis acid) | Diosgenin, Hecogenin | High yields (>90%) of acetoxylated products. | mdpi.com |
| C-H Functionalization | Uranyl Nitrate (photocatalyst) | Cyclohexane | C-C bond formation via radical addition. | acs.org |
| Biomimetic Oxidation | Novel Uranyl Complexes | 3,5-di-tert-butylcatechol | Mimics catechol oxidase enzyme activity. | nih.gov |
Applications in Analytical Chemistry and Reagent Standardization
Utilization of Uranyl Acetate (B1210297) Dihydrate in Uranium Detection Methodologies
While primarily known for its use as a staining agent in electron microscopy, uranyl acetate dihydrate also plays a role in analytical methods for uranium detection. gwu.eduuiowa.edu The uranyl ion (UO₂²⁺) itself is a key species in aqueous solutions of uranium, and its presence can be exploited for analytical purposes. nih.gov For instance, the photoactivated uranyl ion can induce DNA strand breaks, a property that can be harnessed in certain detection methodologies.
Uranyl Acetate Dihydrate as a Titrant and Indicator in Chemical Analysis
Uranyl acetate solutions are employed in analytical chemistry as both an indicator and a titrant, particularly in stronger concentrations. wikipedia.orgepa.gov This application stems from its ability to form insoluble salts with specific ions, most notably sodium. wikipedia.orgepa.gov The formation of a precipitate signals the endpoint of a titration or indicates the presence of the target ion. Solutions for these purposes are typically prepared in 1% and 2% concentrations. wikipedia.org It is important to note that these solutions are sensitive to light, especially ultraviolet light, and can precipitate if exposed. wikipedia.orgepa.gov
Precipitation Reactions for Ion Separation and Quantification (e.g., Sodium Precipitation)
A significant application of uranyl acetate dihydrate in analytical chemistry is in the precipitation of sodium ions for their separation and quantification. nih.govwikipedia.org The vast majority of sodium salts are water-soluble, making precipitation a challenging task. However, uranyl acetate reacts with sodium to form an insoluble salt, enabling its removal from a solution. wikipedia.org
One established method involves precipitating sodium as the triple salt, sodium magnesium uranyl acetate or sodium zinc uranyl acetate. vitroscient.comnih.gov In a method for determining sodium, the ion is precipitated as sodium zinc uranyl acetate. For quantitative precipitation of up to 40 mg of sodium, the reagent solution, containing uranyl acetate and zinc acetate, must be added in sufficient quantity to ensure the mother liquor reaches specific concentrations of zinc and uranium. nih.gov The resulting precipitate can then be separated and analyzed to determine the original sodium concentration. nih.gov For example, the zinc in the dissolved triple salt can be selectively titrated with EDTA at a specific pH, with the uranium masked by ammonium (B1175870) fluoride. nih.gov
Quality Control and Reagent Grade Specifications for Uranyl Acetate Dihydrate
The reliability of analytical procedures using uranyl acetate dihydrate depends heavily on the purity of the reagent. The "Reagent" grade signifies the highest quality commercially available, meeting stringent standards for purity and quality. spectrumchemical.comcalpaclab.comcalpaclab.com While the American Chemical Society has not set official specifications for this material, manufacturers often provide their own detailed specifications. spectrumchemical.comcalpaclab.comcalpaclab.com
| Test | Specification |
|---|---|
| Assay [(CH₃COO)₂UO₂•2H₂O] | 98.0 - 102.0% |
| Insoluble Matter | ≤ 0.01% |
| Chloride (Cl) | ≤ 0.003% |
| Sulfate (B86663) (SO₄) | ≤ 0.01% |
| Alkalies (as SO₄) | ≤ 0.05% |
| Heavy Metals (as Pb) | ≤ 0.002% |
| Iron (Fe) | ≤ 0.001% |
Assay Methods for Total Uranium Content
The assay of uranyl acetate dihydrate determines the percentage of the active compound, ensuring it falls within the specified range (typically 98.0-102.0%). spectrumchemical.comavantorsciences.com This is a critical parameter for the quality control of the reagent. Various analytical techniques can be employed to determine the total uranium content.
Impurity Analysis in Uranyl Acetate Dihydrate Reagents
Impurity analysis is a crucial aspect of quality control for reagent-grade uranyl acetate dihydrate. The presence of impurities can interfere with analytical procedures and lead to inaccurate results. Standard specifications for reagent-grade uranyl acetate dihydrate set maximum allowable limits for various impurities, including insoluble matter, chlorides, sulfates, alkalies, heavy metals (like lead), and iron. avantorsciences.comsrlchem.com These impurities are quantified using established analytical methods to ensure the reagent meets the required purity standards. axios-research.com
Advanced Methodological Applications in Electron Microscopy
Mechanisms of Contrast Enhancement in Biological Samples by Uranyl Acetate (B1210297)
The efficacy of uranyl acetate as a positive stain in electron microscopy stems from its ability to scatter electrons and its chemical affinity for various biological macromolecules. The electron-dense uranium atoms increase the mass per unit area in the regions where they bind, causing those areas to appear dark in the resulting micrograph and thereby generating contrast. clinmedjournals.org The uranyl cation (UO₂²⁺) is the active component, which binds to negatively charged sites within the cell. leica-microsystems.com
Uranyl acetate is a general stain, meaning it binds to a wide array of cellular structures. emsdiasum.com Its primary interactions are with phosphate (B84403), carboxyl, and some amino groups of macromolecules. This broad reactivity allows for comprehensive staining of the cellular ultrastructure.
Nucleic Acids: The uranyl cation has a strong affinity for the phosphate groups of both DNA and RNA. leica-microsystems.comnih.gov This interaction makes it an exceptional stain for visualizing chromatin within the nucleus, ribosomes in the cytoplasm, and the genetic material of viruses. leica-microsystems.comnih.gov Purified DNA has been shown to bind almost its own dry weight of uranyl acetate from a 2% aqueous solution. nih.gov
Proteins: Uranyl acetate binds to the carboxyl groups of acidic amino acid residues (aspartate and glutamate) and the imidazole (B134444) groups of histidine residues in proteins. leica-microsystems.com This interaction is crucial for contrasting protein-rich structures such as cytoskeletal filaments, enzymes, and ribosomes.
Lipids: The stain interacts with the polar head groups of phospholipids (B1166683) in cellular membranes. leica-microsystems.com Specifically, it binds to phosphate groups in phospholipids and carboxyl groups of sialic acids found in glycolipids like gangliosides. leica-microsystems.com This makes it highly effective for delineating plasma membranes and the membranes of organelles.
Carbohydrates: The interaction with complex carbohydrates (polysaccharides) is generally less intense than with nucleic acids and proteins. However, uranyl ions do bind to carboxyl groups present in certain glycoproteins and glycosaminoglycans within the glycocalyx and extracellular matrix. leica-microsystems.com
Table 1: Interaction of Uranyl Acetate with Cellular Macromolecules
| Macromolecule | Primary Binding Site(s) | Resulting Stained Structures |
| Nucleic Acids (DNA, RNA) | Phosphate groups | Chromatin, Nucleolus, Ribosomes, Viruses |
| Proteins | Carboxyl groups (Aspartate, Glutamate), Imidazole groups (Histidine) | Cytoskeleton, Enzymes, Ribosomes, Muscle Filaments |
| Lipids | Phosphate groups (Phospholipids), Carboxyl groups (Glycolipids) | Cellular and Organellar Membranes |
| Carbohydrates | Carboxyl groups (e.g., in Sialic Acid of Glycoproteins) | Glycocalyx, Extracellular Matrix |
A critical function of uranyl acetate in many protocols is its role as a mordant, particularly for subsequent staining with lead-based solutions like lead citrate (B86180). A mordant is a substance that fixes a stain in or on a material by forming a coordination complex with the dye, which then attaches to the substrate.
Double Staining Protocols in Transmission Electron Microscopy (TEM)
To achieve the highest possible contrast for most biological specimens, a "double staining" procedure is employed, which is the standard contrasting technique for electron microscopy. leica-microsystems.com This almost universally involves the sequential application of uranyl acetate and lead citrate to the ultrathin sections mounted on a TEM grid. emsdiasum.comnih.gov
The procedure begins with staining with uranyl acetate, which provides a general stain to most cellular components. This is followed by a thorough rinsing and then staining with lead citrate. Lead citrate staining is performed in a CO₂-free environment, often by including sodium hydroxide (B78521) pellets in the staining chamber, to prevent the formation of insoluble, electron-dense lead carbonate precipitates. leica-microsystems.comfit.edu The lead stain binds to structures that have already bound uranyl acetate and also shows high affinity for glycogen (B147801) and proteins, further enhancing the contrast of membranes, ribosomes, and glycogen granules. leica-microsystems.com
Table 2: Generalized Protocol for Uranyl Acetate and Lead Citrate Double Staining
| Step | Reagent/Action | Typical Duration | Purpose |
| 1 | Place grid on a drop of filtered Uranyl Acetate solution (e.g., 2% aqueous or alcoholic). | 1-15 minutes | Primary staining of nucleic acids and proteins. fit.edumsu.edu |
| 2 | Rinse grid thoroughly with distilled, CO₂-free water. | Multiple washes | Remove excess, unbound uranyl acetate. msu.edu |
| 3 | Dry the grid completely. | 5+ minutes | Prevent dilution and reaction of the subsequent lead stain. fit.edu |
| 4 | Place grid on a drop of filtered Lead Citrate solution in a CO₂-free chamber. | 1-10 minutes | Secondary staining, mordanted by uranium, enhances contrast of membranes, glycogen. fit.eduscienceservices.eu |
| 5 | Rinse grid thoroughly with distilled, CO₂-free water. | Multiple washes | Remove excess lead citrate to prevent precipitation artifacts. msu.edu |
| 6 | Dry the grid completely before viewing. | 5+ minutes | Final preparation for insertion into the TEM. msu.edu |
En Bloc Staining Techniques Utilizing Uranyl Acetate
En bloc staining refers to the process of staining the tissue block with a contrast agent before it is dehydrated and embedded in resin. leica-microsystems.com Uranyl acetate is frequently used for this purpose, typically after primary fixation with glutaraldehyde (B144438) and secondary fixation with osmium tetroxide. emsdiasum.comclinmedjournals.org
The tissue block is immersed in a solution of uranyl acetate (e.g., 0.5-2.5% in water or 50% ethanol) for a period ranging from one hour to overnight. emsdiasum.comnih.gov This procedure serves a dual purpose: it acts as a tertiary fixative, preserving membranes and decreasing the extraction of cellular components during dehydration, and it imparts a significant amount of inherent contrast to the sample. emsdiasum.com While en bloc staining enhances the contrast of the specimen, for most applications, it does not provide sufficient contrast on its own. Therefore, it is typically followed by the standard double staining of the ultrathin sections on the grid. leica-microsystems.com This combined approach is particularly useful for enhancing the visibility of complex membrane systems. nih.gov
Impact of Sample Preparation Parameters on Uranyl Acetate Staining Efficacy
The final quality of contrast achieved with uranyl acetate is highly dependent on several parameters throughout the sample preparation workflow. Factors such as the type of fixative, buffer, embedding medium, and section thickness all influence the final image. leica-microsystems.comleica-microsystems.com For instance, phosphate buffers can react with uranyl ions to form precipitates if not washed out thoroughly. leica-microsystems.comresearchgate.net
The duration of fixation, particularly with osmium tetroxide, has a notable effect on the contrast obtained from subsequent uranyl acetate staining. Osmium tetroxide not only fixes lipids but also enhances contrast by interacting with the heavy metal stains. leica-microsystems.comleica-microsystems.com However, research indicates that a prolonged fixation time with osmium tetroxide can lead to a decrease in the contrast of specific cellular structures, such as chromatin. leica-microsystems.comleica-microsystems.com While the exact mechanism is complex, it is thought that extensive cross-linking by the fixative may mask some of the binding sites for the uranyl ions. Conversely, very short fixation times (e.g., 5 minutes) can result in particularly intense staining of DNA-containing regions with uranyl acetate. nih.gov Therefore, optimizing fixation time is a critical step for achieving the desired contrast for the specific structures under investigation.
Table 3: Qualitative Impact of Fixation Time on Staining
| Parameter | Condition | Effect on Uranyl Acetate Staining | Target Structure Example |
| Osmium Tetroxide Fixation | Prolonged Duration | Decreased contrast | Chromatin leica-microsystems.comleica-microsystems.com |
| Osmium Tetroxide Fixation | Standard Duration | Good preservation and contrast enhancement | General Ultrastructure nih.gov |
| Aldehyde/Osmium Fixation | Short Duration | Intense staining with Uranyl Acetate | DNA-containing regions nih.gov |
Buffer Compatibility and Minimization of Precipitation Artifacts
The choice of buffer in the fixation process is critical as it can significantly impact the quality of uranyl acetate staining. Incompatibility between the buffer and the staining reagent is a primary source of precipitation artifacts, which can obscure cellular details and lead to misinterpretation of micrographs.
Uranyl ions react strongly with phosphate and cacodylate ions, which are common components of fixative buffers. leica-microsystems.com This interaction leads to the formation of insoluble uranyl salt precipitates. leica-microsystems.comresearchgate.net To circumvent this, extensive washing of the samples with a non-reactive solution, such as distilled water, is required after fixation and before staining to remove residual phosphate ions. leica-microsystems.comresearchgate.net Research indicates that even with washing, phosphate buffer can remain in the tissue and cause precipitation. leica-microsystems.com
A recommended strategy to avoid this issue is the implementation of a maleate (B1232345) buffer sequence after using a phosphate-based buffer and prior to incubation with uranyl acetate. researchgate.net Furthermore, the pH of the staining solution and rinse water is a crucial factor. Aqueous solutions of uranyl acetate typically have a pH between 4.2 and 4.9, which is optimal for staining negatively charged molecules like nucleic acids. leica-microsystems.com However, rinse water with a pH below 6.0 can decrease the contrast imparted by uranyl acetate. leica-microsystems.com Conversely, lead citrate, often used as a counterstain, is sensitive to carbon dioxide and can form lead carbonate precipitates, necessitating the use of CO2-free distilled water for rinsing. leica-microsystems.comnih.gov Stabilization of uranyl acetate solutions by acidification can prevent precipitation during storage, but it also tends to decrease the staining effect. leica-microsystems.com
| Buffer/Condition | Compatibility with Uranyl Acetate | Primary Concern | Mitigation Strategy |
|---|---|---|---|
| Phosphate Buffers | Incompatible | Forms insoluble uranyl phosphate precipitates. leica-microsystems.comresearchgate.net | Extensive washing post-fixation; use of a maleate buffer sequence. leica-microsystems.comresearchgate.net |
| Cacodylate Buffers | Incompatible | Forms uranyl salt precipitates. leica-microsystems.com | Thorough rinsing before staining. leica-microsystems.com |
| Maleate Buffers | Compatible | Generally does not precipitate with uranyl ions. | Used as an intermediate buffer system. researchgate.net |
| Low pH (<6.0) Rinse Water | Reduces Efficacy | Decreases overall contrast provided by the stain. leica-microsystems.com | Neutralize rinse water with KOH if necessary. leica-microsystems.com |
| CO2 in Rinse Water | Indirect Incompatibility | Causes precipitation of lead citrate counterstain (lead carbonate). leica-microsystems.comnih.gov | Use fresh, boiled, or degassed CO2-free distilled water. leica-microsystems.com |
Penetration Enhancement through Alcoholic Staining Solutions (Ethanol, Methanol)
To improve staining efficiency, particularly in dense or hydrophobic specimens, alcoholic solutions of uranyl acetate are frequently employed. The primary advantage of using ethanol (B145695) or methanol (B129727) as a solvent is the enhanced penetration of the stain into plastic-embedded tissues. leica-microsystems.comleica-microsystems.comemsdiasum.com This results in higher contrast and requires significantly shorter staining times compared to aqueous solutions. leica-microsystems.comleica-microsystems.com
Methanol offers the highest solubility for uranyl acetate, and consequently, a saturated methanolic solution can provide the maximum possible contrast. leica-microsystems.comleica-microsystems.com Alcoholic solutions are typically prepared as saturated solutions in 50-70% ethanol or in absolute methanol. leica-microsystems.comleica-microsystems.com The use of alcoholic uranyl acetate can also serve as the initial step in the dehydration series, combining staining and dehydration into one procedure. emsdiasum.com
However, the enhanced reactivity of alcoholic solutions comes with certain drawbacks. Methanolic uranyl acetate, in particular, is a chemically aggressive solution that can lead to a greater extraction of cellular materials. leica-microsystems.comleica-microsystems.com It can also dissolve colloidin-parlodion support films and may even affect formvar films if staining times are prolonged. leica-microsystems.com
| Staining Solution | Key Advantages | Key Disadvantages | Typical Application |
|---|---|---|---|
| Aqueous Uranyl Acetate | Good specificity for nucleic acids and proteins; less extraction of cellular components. leica-microsystems.comradiologykey.com | Slower penetration into resin; longer staining times; photosensitive, leading to precipitates. leica-microsystems.comnih.govemsdiasum.com | General purpose staining where high specificity is required. leica-microsystems.com |
| Ethanolic Uranyl Acetate (50-70%) | Better penetration than aqueous solutions; reduced staining time. leica-microsystems.comemsdiasum.com | More extractive than aqueous solutions. leica-microsystems.comleica-microsystems.com | Routine staining for improved contrast and efficiency. emsdiasum.com |
| Methanolic Uranyl Acetate | Highest solubility and fastest penetration; provides maximum contrast. leica-microsystems.comleica-microsystems.com | Chemically aggressive; can extract cellular materials and damage support films. leica-microsystems.comleica-microsystems.com | Dense or hydrophobic specimens requiring high contrast. nih.gov |
Development and Evaluation of Uranyl Acetate Replacement (UAR) Staining Reagents
Due to the toxicity and radioactivity of uranyl acetate, significant research has been dedicated to finding safer, non-radioactive alternatives that provide comparable staining quality. nih.govnih.gov These efforts have led to the development and evaluation of various Uranyl Acetate Replacement (UAR) reagents, broadly categorized into lanthanide salts and organic compounds.
Lanthanide Salt Alternatives (e.g., Samarium Triacetate, Gadolinium Triacetate)
Lanthanide series elements have emerged as promising substitutes for uranium in electron microscopy staining. researchgate.netnih.gov Several studies have systematically investigated various lanthanide salts, with a particular focus on their acetate forms.
Samarium Triacetate and Gadolinium Triacetate have been identified as effective and safe alternatives. nih.govresearchgate.net These salts, often sold commercially as UAR stains, have demonstrated excellent capability for staining thin sections of both animal and plant tissues embedded in plastic. nih.govemsdiasum.comscienceservices.eu For high-contrast staining with these lanthanide salts, post-fixation with osmium tetroxide is generally considered essential. nih.govresearchgate.net A modified staining apparatus has even been developed to facilitate batch staining with gadolinium triacetate tetrahydrate, highlighting its utility in routine laboratory workflows. nih.gov
Other lanthanide salts have also been evaluated with positive results. A study on spinach leaf organelles showed that ytterbium triacetate and lutetium triacetate , in addition to samarium and gadolinium triacetates, could serve as excellent substitutes for uranyl acetate in both thin section and negative staining. researchgate.netnih.gov A systematic investigation using ferritin as a model protein concluded that the triacetates of samarium, europium, gadolinium, erbium, lanthanum, and neodymium are all viable alternatives. nih.gov
| Lanthanide Salt Alternative | Reported Efficacy | Key Research Finding | Reference |
|---|---|---|---|
| Samarium Triacetate | Excellent | Safe and effective for staining plastic-embedded tissues and for negative staining. | nih.govresearchgate.netnih.govresearchgate.net |
| Gadolinium Triacetate | Excellent | Functions as a superb substitute, with protocols developed for its use. | nih.govresearchgate.netnih.govresearchgate.netnih.gov |
| Ytterbium Triacetate | Excellent | Effective substitute for both thin section and negative staining. | researchgate.netnih.gov |
| Lutetium Triacetate | Excellent | Effective substitute for both thin section and negative staining. | researchgate.netnih.gov |
| Europium & Erbium Triacetates | Viable | Function as effective electron staining reagents for protein molecules. | nih.gov |
| Lanthanum & Neodymium Triacetates | Viable | Considered functional alternatives to uranyl acetate. | nih.gov |
Organic Compound Stains (e.g., Oolong Tea Extract, Platinum Blue)
In addition to inorganic salts, certain organic compounds have been investigated as potential UARs.
Oolong Tea Extract (OTE) has been assessed as a non-toxic, non-radioactive substitute for uranyl acetate. nih.govscienceservices.eu The active components in OTE are believed to be tannins, which act as a mordant for subsequent staining with lead citrate. scienceservices.euem-grade.com Studies comparing OTE staining followed by lead citrate with the traditional double-staining method found no significant difference in the visualization of subcellular structures in tissues like rat liver and compound eyes. nih.govnih.gov While the contrast achieved with OTE may be slightly lower than with uranyl acetate, the quality is generally considered highly compatible for many applications. nih.govnih.gov
Platinum Blue is another alternative stain, prepared from a reaction of cis-dichlorodiamine-platinum (II) (cis-platin) with thymidine. nih.govjst.go.jp It has been shown to provide good contrast, particularly when used in a double-staining protocol with a lead-based stain. nih.gov Research on rat liver and renal glomerulus sections revealed that Platinum Blue clearly delineated most cell organelles. nih.gov Notably, it imparted exceptional electron density to glycogen granules, surpassing that of uranyl acetate. nih.gov It has also proven effective for the negative staining of viruses and for post-embedding immunoelectron microscopy. nih.govjst.go.jp
| Organic Compound Stain | Mechanism/Composition | Performance Highlights | Reference |
|---|---|---|---|
| Oolong Tea Extract (OTE) | Contains tannins that act as a mordant for lead citrate. scienceservices.euem-grade.com | Provides compatible staining quality to UA, especially for fibrous connective tissues. Contrast is slightly lower. | nih.govnih.gov |
| Platinum Blue | Prepared from cis-platin and thymidine. nih.govjst.go.jp | Gives good contrast, especially with lead counterstaining. Provides superior staining of glycogen granules. | nih.govscienceservices.eu |
Methodological Improvements in Staining Protocols for Electron Microscopy
Beyond finding direct replacements, research also aims to improve existing staining protocols, including those that use UARs, to overcome specific imaging challenges.
Reduction of Charging Effects in Electron Micrographs
A notable challenge encountered with some Uranyl Acetate Replacement (UAR) stains, such as those based on lanthanide salts, is the appearance of "charging effects" in the final electron micrograph. clinmedjournals.org This phenomenon, where electrons accumulate on the specimen, can degrade the quality of the image, reducing contrast and sharpness. clinmedjournals.org
To address this specific artifact, a methodological improvement to the UAR staining protocol has been developed. A study using UAR (samarium triacetate and gadolinium triacetate) on mouse kidney sections found that the standard protocol produced undesirable charging. clinmedjournals.org By introducing a simple modification—adding a post-staining step with lead citrate—the researchers were able to significantly mitigate this issue. clinmedjournals.org This Modified Uranyl Acetate Replacement (MUAR) protocol was found to take less time while producing electron micrographs with better contrast, reduced charging, and increased sharpness compared to the standard UAR method. clinmedjournals.org This finding underscores that optimal results with UARs may require protocol adjustments, such as the inclusion of a lead citrate counterstain, a step that is also crucial for the efficacy of Oolong Tea Extract. nih.govclinmedjournals.org
Optimization of Contrast and Image Sharpness for Ultrastructural Analysis
Uranyl Acetate, Dihydrate, Reagent is a cornerstone in transmission electron microscopy (TEM) for imparting high contrast to biological specimens. Its effectiveness stems from the high atomic weight of uranium, which scatters the electron beam, making biological structures visible. leica-microsystems.com The uranyl ion (UO₂²⁺) binds to proteins, lipids with sialic acid carboxyl groups (like glycoproteins and gangliosides), and the phosphate groups of nucleic acids, thereby enhancing the electron density of these structures.
The most prevalent method for achieving optimal contrast is the "double contrasting" or "double staining" technique, which involves the sequential use of uranyl acetate and lead citrate. leica-microsystems.comleica-microsystems.com This standard procedure significantly enhances the contrast of various cellular components, including membranes, nucleic acids, and proteins. emsdiasum.com
Several factors must be meticulously controlled to optimize image quality and prevent artifacts.
Key Optimization Parameters:
| Parameter | Recommended Action | Rationale |
| Fixation | Thoroughly wash samples after fixation, especially when using cacodylate or phosphate buffers. leica-microsystems.comleica-microsystems.com | Uranyl ions can react with these buffer ions to form precipitates, which obscure ultrastructural details. leica-microsystems.comleica-microsystems.com |
| Fixation Time | Be mindful of the duration of fixation with agents like Osmium tetroxide. | Prolonged fixation with Osmium tetroxide can decrease the contrast of certain structures, such as chromatin. leica-microsystems.comleica-microsystems.com |
| Staining Solution | Use the correct concentration of uranyl acetate and ensure redundant solution is removed. leica-microsystems.comrxmarine.com | Incorrect concentrations or excess stain can lead to the formation of yellow, needle-like crystal precipitates. leica-microsystems.comleica-microsystems.comrxmarine.com |
| Solvent | Consider using alcoholic (50% ethanol or methanol) solutions of uranyl acetate. emsdiasum.com | Alcoholic solutions penetrate sections more readily than aqueous solutions, which can reduce staining times and the likelihood of precipitates forming. emsdiasum.com |
| Temperature | Staining can be performed at room temperature or elevated temperatures (40-70°C). emsdiasum.com | Higher temperatures can shorten staining times but may also increase the risk of stain contamination. emsdiasum.com |
| Light Exposure | Store and use uranyl acetate solutions in the dark. emsdiasum.com | The compound is photosensitive and can degrade and precipitate when exposed to light. emsdiasum.com |
| Staining Method | En bloc staining (during sample processing) or post-staining of thin sections can be employed. | En bloc staining with 0.5-2.5% uranyl acetate can serve as a tertiary fixative, preserving membranes and decreasing the extraction of cellular components during dehydration. emsdiasum.com Post-staining is a standard procedure applied to sectioned grids. leica-microsystems.com |
Research has also explored modifications and alternatives to traditional uranyl acetate staining to overcome some of its limitations. For instance, a modified uranyl acetate replacement (MUAR) protocol, which includes a post-staining step with lead citrate, has been shown to reduce charging effects and improve contrast compared to some replacement stains used alone. clinmedjournals.org While alternatives like UA-Zero exist, touted for being safer, the double staining method with uranyl acetate and lead citrate remains a gold standard for achieving high-resolution contrast in many laboratories. leica-microsystems.comclinmedjournals.org
Regulatory Considerations and Methodological Adaptations for Uranyl Compound Use in Electron Microscopy Facilities
The use of uranyl acetate is subject to significant regulatory oversight due to its chemical toxicity and radioactivity. wayne.edu Although it is a weak alpha emitter, primarily composed of Uranium-238 with a low specific activity, it is classified as a naturally occurring radioactive material (NORM). wayne.educornell.edu Inhalation and ingestion are the primary routes of exposure, posing risks to the kidneys and liver. wayne.educornell.edu
Regulatory and Safety Framework:
| Aspect | Requirement/Recommendation | Rationale |
| Purchasing | Purchasing may not require a specific Radioactive Material Permit in some jurisdictions. columbia.edu | Regulations often focus on waste disposal rather than initial acquisition for small quantities used in microscopy. cornell.educolumbia.edu |
| Handling | Weighing of powdered uranyl acetate and preparation of stock solutions must be done in a certified chemical fume hood. wayne.eduharvard.edu Once in solution, it may be handled on a designated benchtop. wayne.edu | To prevent inhalation of the toxic and radioactive powder. wayne.eduharvard.edu |
| Personal Protective Equipment (PPE) | Mandatory use of nitrile gloves, safety glasses or goggles, a buttoned lab coat, full-length pants, and closed-toed shoes. wayne.eduharvard.edu | To prevent skin contact, eye exposure, and contamination of personal clothing. wayne.edu |
| Labeling | All stock containers, solutions, work areas, and storage cabinets must be clearly labeled with "Caution: Radioactive Materials" stickers. wayne.edudartmouth.edu | To alert personnel to the presence of radioactive materials and ensure proper handling. |
| Waste Disposal | Uranyl-containing waste must be segregated and disposed of as radioactive waste. cornell.educolumbia.edu It is crucial to avoid mixing it with hazardous chemicals like other staining compounds (e.g., lead citrate, osmium tetroxide) or flammable solvents. wayne.educolumbia.edu | The disposal of "mixed waste" (radioactive and chemically hazardous) is exceedingly expensive and complex. cornell.educolumbia.edu |
| Contamination Monitoring | Work areas and personnel should be surveyed with a Geiger counter after use. harvard.edu | To detect and decontaminate any spills promptly. |
| Institutional Oversight | Laboratories must adhere to guidelines set by their institution's Environmental Health and Safety (EHS) or Radiation Safety Office. wayne.educornell.edu Personnel are often required to complete specific radiation safety training. scispace.com | To ensure compliance with institutional policies and local and national regulations. scispace.comoup.com |
Methodological adaptations are essential for the safe and compliant use of uranyl acetate. Laboratories are strongly encouraged to request a Radioactive Material Permit even if not strictly required for purchase, as this provides access to institutional tools for managing inventory and waste disposal. columbia.edu To minimize the generation of costly mixed waste, aqueous waste streams containing uranyl acetate should be collected separately from those containing other heavy metal stains or organic solvents. columbia.edu If using ethanol or methanol, dilutions should be kept below 10% to avoid being classified as flammable mixed waste. cornell.educolumbia.edu Dry solid waste, such as lightly contaminated gloves and paper towels, may sometimes be disposed of as ordinary waste, but heavily contaminated items must be treated as radioactive waste. cornell.educolumbia.edu
Given the regulatory burden and disposal costs, laboratories are often advised to consider uranium-free alternatives where feasible. cornell.educolumbia.edu However, the superior staining quality of uranyl acetate means it remains widely used, necessitating strict adherence to these safety and handling protocols. nih.gov
Environmental Actinide Chemistry and Biogeochemical Interactions
Adsorption and Sorption Studies of Uranyl Ions on Geological Media
The mobility of the uranyl ion in the environment is largely controlled by its interaction with geological materials. Adsorption and sorption processes onto mineral surfaces are key factors in the retardation of uranium transport in soils and groundwater.
Quartz (α-SiO₂), a ubiquitous mineral in the Earth's crust, plays a crucial role in the environmental fate of uranium. The adsorption of the uranyl ion onto quartz surfaces is a complex process influenced by factors such as pH, the presence of other ions, and the specific surface properties of the quartz.
Studies using periodic density functional theory (DFT) and ab initio molecular dynamics (AIMD) have shown that the adsorption of the hydrated uranyl ion, [UO₂(H₂O)₅]²⁺, on hydroxylated α-SiO₂(001) surfaces leads to the formation of inner-sphere complexes. nih.govrsc.org The most stable of these is a bidentate complex where the uranyl ion binds to two deprotonated surface hydroxyl groups (silanol groups, ≡Si-OH). nih.govrsc.org The strength of this binding is pH-dependent, increasing with higher pH values due to the increased deprotonation of the silanol (B1196071) groups. nih.govrsc.org The presence of carbonate ions (CO₃²⁻, HCO₃⁻) in the system can weaken the adsorption of uranyl on the quartz surface by forming stable aqueous uranyl carbonate complexes. nih.govrsc.org
Experimental batch studies on various quartz samples have demonstrated that the uptake of uranyl ions shows a distinct "pH adsorption edge" between pH 4 and 5, where adsorption significantly increases. researchgate.net Spectroscopic methods like Time-resolved Laser-induced Fluorescence (TRLIF) and X-ray Absorption Fine Structure (XAFS) have identified two primary surface species on silica (B1680970): bidentate coordinated uranyl complexes with stoichiometries of (≡SiO)₂UO₂ and (≡SiO)₂UO₂OH⁻. researchgate.net
The formation of these surface complexes is a key mechanism for the immobilization of uranium on quartz surfaces. The table below summarizes key findings from various studies on the interaction of uranyl ions with quartz.
| Parameter | Observation | Significance |
| Adsorption Complex | Inner-sphere, bidentate complex at deprotonated sites. nih.govrsc.org | Strong chemical bond formation leading to effective immobilization. |
| Effect of pH | Adsorption strength increases with increasing pH. nih.govrsc.orgresearchgate.net | Higher pH enhances surface deprotonation, favoring uranyl binding. |
| Effect of Carbonate | Weakens uranyl adsorption on the quartz surface. nih.govrsc.org | Formation of stable aqueous uranyl carbonate complexes competes with surface adsorption. |
| Surface Species | (≡SiO)₂UO₂ and (≡SiO)₂UO₂OH⁻ identified. researchgate.net | Indicates specific chemical interactions and hydrolysis at the surface. |
Clay minerals, with their high surface area and cation exchange capacity (CEC), are highly effective sorbents for uranyl ions. The sorption mechanisms on clays (B1170129) like montmorillonite (B579905) and illite (B577164) are multifaceted, involving ion exchange and surface complexation.
On montmorillonite, a 2:1 smectite clay, uranyl sorption is influenced by pH, ionic strength, and the presence of competing cations. unl.edu At low pH, ion exchange at permanently charged sites is a dominant mechanism. unl.edu As pH increases, inner-sphere complexation with surface hydroxyl groups on the mineral edges becomes more significant. unl.eduresearchgate.net X-ray absorption fine structure (XAFS) spectroscopy has been used to probe the local structure of uranyl sorbed on montmorillonite, revealing changes in the coordination environment with varying pH. researchgate.net Molecular dynamics simulations have further elucidated the adhesion of uranyl onto montmorillonite surfaces, showing the formation of both inner- and outer-sphere complexes. researchgate.net
Studies have shown that the sorption of uranyl ions on montmorillonite can be described by Freundlich and Langmuir adsorption isotherms at different concentration ranges. bohrium.com The presence of other substances, such as humic acid, can also influence the sorption behavior. researchgate.net For instance, a composite clay material containing humic acid exhibited different sorption characteristics compared to pure montmorillonite or kaolinite. researchgate.net The removal of U(VI) by a hydroxyapatite/white clay nanocomposite was found to be highly effective, reaching 100% removal under optimal conditions. d-nb.info
Illite, another common clay mineral, also demonstrates significant sorption capacity for uranyl ions. Similar to montmorillonite, the primary sorption mechanisms are believed to be a combination of cation exchange and surface complexation at the mineral edges. The table below provides a comparative overview of uranyl sorption on different clay minerals. bohrium.com
| Clay Mineral | Distribution Coefficient (Kd) | Adsorption Capacity (am) |
| Kaolinite | 50 | Lower |
| Illite | >50 | Intermediate |
| Montmorillonite | 103 | Higher |
Photochemical Transformation of Uranyl Acetate (B1210297) in Environmental Contexts
Uranyl acetate is sensitive to light, particularly ultraviolet (UV) radiation. wikipedia.orgepa.gov This photosensitivity can lead to the photochemical transformation of the uranyl ion in aqueous solutions, a process with significant environmental implications. The photochemistry of the uranyl ion involves its excitation to a luminescent state, (UO₂²⁺)*. rsc.orgresearchgate.net This excited state is a powerful oxidizing agent and can participate in various chemical reactions.
In aqueous solutions, the excited uranyl ion can abstract a hydrogen atom from water molecules, leading to the formation of U(V) species, specifically the uranyl(V) ion, [UVO₂]⁺. rsc.orgacs.org This U(V) species can then undergo disproportionation to form U(VI) and U(IV). acs.org The reduction of U(VI) to the less soluble U(IV) can significantly impact the mobility of uranium in the environment.
The photochemical transformation of uranyl acetate can also involve the acetate ligand itself. Studies have shown that the coordination of acetate to the uranyl ion can change with temperature, which can in turn affect the photochemical pathways. researchgate.net
Uranyl Ion Interactions with Natural Organic Matter (NOM)
Natural organic matter (NOM), a complex mixture of organic compounds such as humic and fulvic acids, is ubiquitous in terrestrial and aquatic environments. NOM plays a critical role in the speciation and mobility of uranyl ions through complexation reactions.
Humic and fulvic acids contain various functional groups, including carboxylic and phenolic hydroxyl groups, which can bind strongly with the uranyl ion. nih.govnih.gov The complexation of uranyl with humic acid has been studied using various techniques, and it has been found that the primary reaction involves the charge neutralization of the UO₂²⁺ ion with two proton-exchanging sites on the humic acid molecule. capes.gov.briaea.org The complexation constant (log β) for this interaction has been determined to be approximately 6.08 ± 0.15 to 6.16 ± 0.13. capes.gov.briaea.org
Density functional theory (DFT) calculations have provided insights into the specific binding sites of uranyl on models of fulvic and humic acids. nih.gov These studies suggest the formation of chelating complexes involving carboxylate and hydroxo groups. nih.gov The strength of this binding is influenced by neighboring functional groups through hydrogen bonding. nih.gov
The interaction of uranyl ions with NOM can have a dual effect on uranium mobility. On one hand, the formation of soluble uranyl-NOM complexes can enhance the transport of uranium in groundwater. nih.govacs.org On the other hand, the adsorption of these complexes onto mineral surfaces can lead to the immobilization of uranium. The presence of other cations, such as calcium, can compete with uranyl for binding sites on NOM, thereby affecting uranium mobilization. nih.gov
The table below summarizes the key aspects of uranyl ion interactions with NOM.
| NOM Component | Interaction Mechanism | Effect on Uranyl Mobility |
| Humic Acid | Complexation via carboxylic and phenolic groups. nih.govcapes.gov.briaea.org | Can enhance or decrease mobility depending on conditions. nih.govacs.org |
| Fulvic Acid | Complexation via carboxylic and hydroxo groups. nih.gov | Can enhance or decrease mobility depending on conditions. nih.govacs.org |
Interactions with Biological Macromolecules Non Clinical Focus
Uranyl Acetate (B1210297) Interaction with Deoxyribonucleic Acid (DNA)
The strong affinity of the uranyl ion for DNA underlies its utility as a negative stain in electron microscopy and is also a primary mechanism of its genotoxicity. nih.govresearchgate.net
The binding of the uranyl ion (UO₂²⁺) to the phosphate (B84403) groups on the DNA backbone is a key interaction. nih.govresearchgate.net This binding can neutralize the negative charges of the phosphodiester backbone, reducing the electrostatic repulsion that helps maintain the double helix structure and potentially leading to destabilization. One study noted that a single uranyl ion could displace two protons or sodium ions to bind to two phosphate groups on the DNA backbone. nih.gov While this particular study did not observe significant structural changes in the small oligonucleotides used, the potential for hydrolysis of the DNA-phosphate backbone, similar to the action of lanthanides, has been suggested as a mechanism for DNA damage. researchgate.netnau.edu
Research has shown that uranyl acetate can induce DNA damage primarily through the formation of single-strand breaks and uranium-DNA adducts, rather than double-strand breaks. nih.govnih.gov These adducts are considered a "parent lesion" that can subsequently be converted into strand breaks or apurinic/apyrimidinic (AP) sites. nih.govnih.gov The formation of uranium-DNA adducts has been directly measured, with one study reporting a maximum of 8 uranium atoms per 1000 DNA phosphate groups in Chinese Hamster Ovary (CHO) cells after a 48-hour exposure to a 300 µM solution. oup.com This adduct formation is considered a primary mechanism of genotoxicity. nih.govoup.com While the potential for DNA crosslinks has been mentioned, the predominant lesions appear to be adducts and single-strand breaks. nih.govoup.com
The strength of the interaction between the uranyl ion and DNA is quantified by the binding constant. While specific binding constant values for uranyl acetate and DNA were not detailed in the provided search results, the literature consistently describes a strong interaction. For instance, the uranyl ion is known to bind strongly to oligonucleotides and the DNA phosphodiester moiety. nih.gov Studies on the interaction of uranyl ions with proteins report binding affinities (dissociation constants, K D) ranging from nanomolar to micromolar, indicating very strong interactions, which suggests a similarly strong affinity for the phosphate-rich DNA polymer. nih.gov
Complexation with Proteins and Other Biomolecules
The uranyl ion readily interacts with a wide array of proteins and other biomolecules, primarily through coordination with carboxylate groups from aspartate and glutamate (B1630785) residues. nih.govresearchgate.net This can lead to conformational changes in the protein, potentially altering its function. researchgate.netnih.gov
Human serum albumin (HSA), the most abundant protein in blood plasma, is a major target for uranyl binding. nih.govmdpi.comnih.gov Molecular dynamics simulations show that uranyl ions can bind to HSA at its multi-metal binding site, and this interaction can be influenced by pH and the presence of other molecules like fatty acids. mdpi.comnih.gov Other proteins, including fetuin-A, transferrin, and cytochrome c, also bind uranyl ions, which can interfere with their normal biological functions and interactions. nih.gov Uranyl acetate has been shown to inhibit both zinc-finger and non-zinc-finger DNA-binding proteins, suggesting a nonspecific protein interaction is a likely mechanism for disrupting protein-DNA interactions. nih.govnih.govacs.orgresearchgate.net
Beyond proteins, uranyl ions can interact with other biomolecules. For example, they can form complexes with adenosine (B11128) triphosphate (ATP) and phospholipids (B1166683), which are crucial for cellular energy and membrane structure, respectively. mdpi.com
Assessment of Antimicrobial Activity of Uranyl Complexes (In Vitro Studies)
The search results did not yield specific studies on the antimicrobial activity of uranyl acetate itself. However, research on other organometallic compounds, such as novel oxazolidinones, provides a framework for how such activity is assessed. These studies typically determine the Minimum Inhibitory Concentration (MIC) against a broad spectrum of bacteria, including resistant strains. For example, the oxazolidinones U-100592 and U-100766 were tested against over 659 organisms, showing potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and enterococci, with MIC₉₀ values (the concentration required to inhibit 90% of isolates) generally ranging from 1 to 4 µg/mL. nih.govnih.gov They were largely ineffective against Gram-negative bacilli. nih.gov Such studies demonstrate a methodology that could be applied to assess the antimicrobial potential of uranyl complexes.
In Vitro Cellular Studies (e.g., Cytotoxicity to Cell Lines)
Uranyl acetate exhibits significant cytotoxicity in a variety of cell lines in a dose- and time-dependent manner. nih.govoup.comnih.gov Studies using Chinese Hamster Ovary (CHO) cells and their DNA repair-deficient variants have been particularly informative. For example, after a 24-hour exposure, a 200 µM dose of uranyl acetate caused 3.1 times more cell death in the repair-deficient CHO EM9 line compared to the parental AA8 line, highlighting the role of DNA damage in its cytotoxic effects. oup.com The cytotoxicity is greatest in cell lines deficient in base excision repair (BER) and nucleotide excision repair (NER), reinforcing that uranyl acetate's toxicity stems from its ability to cause single-strand breaks and DNA adducts. nih.govnih.gov
In human dermal fibroblast primary cells, uranyl acetate exposure led to a dose- and time-dependent decrease in cell viability, with a calculated EC₅₀ value of 400 µM after 72 hours. nih.gov The underlying mechanisms for this cytotoxicity include the induction of oxidative stress, evidenced by increased lipid peroxidation and glutathione (B108866) depletion, and the collapse of mitochondrial membrane potential, ultimately leading to apoptosis. nih.gov
Future Directions in Uranyl Acetate Dihydrate Research
Emerging Applications in Advanced Materials Science
The unique properties of the uranyl ion (UO₂²⁺) are being harnessed for the development of advanced materials with novel functionalities. While traditionally used in electron microscopy as a stain, the future applications of uranyl acetate (B1210297) dihydrate are poised to be far more diverse and technologically significant.
One of the key areas of exploration is the synthesis of actinide-based thin films and nanomaterials. elsevierpure.comescholarship.org These materials exhibit unique electronic and magnetic properties due to the presence of 5f electrons in uranium. elsevierpure.com Researchers are investigating methods like pyrometallurgical, solution-based, and vapor deposition to create high-purity thin films for studying phenomena such as strong mass renormalization and nuclear decay. elsevierpure.com The development of actinide nanomaterials that self-assemble in aqueous solutions is also a significant area of interest, with potential applications in nuclear fuel cycles. osti.gov
Furthermore, the creation of synthetic uranium oxide hydrate (B1144303) (UOH) materials is a burgeoning field. rsc.org These materials, which can incorporate 3d transition metals and lanthanide ions, exhibit high structural flexibility and diversity. rsc.org Understanding their formation and properties is crucial not only for potential applications but also for comprehending the natural weathering of uraninite (B1619181) and the alteration of spent nuclear fuel in geological disposal. rsc.org
Table 1: Emerging Applications of Uranyl Compounds in Materials Science
| Application Area | Description | Key Research Focus | Potential Impact |
|---|---|---|---|
| Actinide Thin Films | Development of high-purity thin films to study unique electronic and magnetic properties. elsevierpure.com | Synthesis methods (pyrometallurgical, solution-based, vapor deposition) and characterization of physical phenomena. elsevierpure.com | Advancements in electronics, magnetism, and nuclear materials science. |
| Actinide Nanomaterials | Synthesis of self-assembling actinide nanomaterials from aqueous solutions. osti.gov | Architectural control of particles and understanding formation mechanisms. escholarship.orgosti.gov | Improved nuclear fuel cycles and enhanced nuclear forensic capabilities. escholarship.orgosti.gov |
| Synthetic Uranium Oxide Hydrates (UOH) | Creation of UOH phases incorporating other metal ions, leading to diverse structures. rsc.org | Exploring structural diversity, microstructures, and uranium valences. rsc.org | Insights into uranium geochemistry, spent nuclear fuel alteration, and potential new materials. rsc.org |
| Uranyl-Based Metal-Organic Frameworks (MOFs) | Investigation of MOFs for applications like pollution removal and recovery of valuable species. acs.org | Synthesis of novel MOFs and testing their performance in specific applications. acs.org | Effective removal of pollutants and recovery of resources from solutions. acs.org |
Refinements in Computational Modeling of Uranyl Systems
Computational chemistry is playing an increasingly vital role in understanding the complex behavior of uranyl systems. Advances in theoretical methods and computing power are enabling more accurate predictions of the properties and reactivity of uranyl complexes, guiding experimental work and accelerating the discovery of new materials and processes. lanl.govanl.gov
Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and bonding in uranyl complexes. ornl.govlancs.ac.ukacs.org Researchers are using DFT to predict stability constants of uranyl/ligand complexes, which is essential for designing ligands with high affinity and selectivity for uranyl sequestration. ornl.govresearchgate.net While DFT provides good estimates of relative binding strengths, ongoing work aims to improve the accuracy of absolute stability constant predictions. ornl.gov
Beyond static calculations, there is a growing emphasis on simulating the dynamic behavior of actinide systems using molecular dynamics (MD) simulations. lanl.gov These simulations allow for the study of time-dependent phenomena like diffusion, solubility, and ligand exchange dynamics, providing a more realistic picture of chemical processes in solution. lanl.gov The development of new computational methods and the integration of machine learning techniques are expected to further enhance the accuracy and efficiency of these simulations, enabling the study of larger and more complex systems over longer timescales. lanl.gov
Another key area of computational research is the investigation of covalency in the uranyl bond and its complexes. lancs.ac.uk By studying the electronic structure at both ground and excited states, researchers are gaining deeper insights into the nature of the U-O bond and how it is influenced by equatorial ligation. lancs.ac.uk This fundamental understanding is crucial for the rational design of new uranyl-containing molecules with tailored properties.
Table 2: Advancements in Computational Modeling of Uranyl Systems
| Computational Method | Application | Key Research Goals | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicting stability constants of uranyl complexes, studying electronic structure and bonding. ornl.govlancs.ac.ukacs.orgresearchgate.net | Improving accuracy of absolute stability constant predictions, understanding covalency. ornl.govlancs.ac.uk | Rational design of ligands for uranyl sequestration and new materials. ornl.gov |
| Molecular Dynamics (MD) | Simulating dynamic behavior of actinide systems in solution. lanl.gov | Studying time-dependent phenomena like diffusion and ligand exchange. lanl.gov | Providing realistic models of chemical processes in complex environments. lanl.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding interactions in uranyl complexes at ground and excited states. lancs.ac.uk | Probing the nature of the U-O bond and the influence of equatorial ligands. lancs.ac.uk | Gaining fundamental insights into the electronic structure of f-element complexes. lancs.ac.uk |
| Coupled Cluster and Multi-reference Methods | Providing high-accuracy benchmark data for actinide compounds. anl.gov | Testing and validating more approximate methods like DFT. anl.gov | Ensuring the reliability of computational predictions for actinide chemistry. anl.gov |
Development of Novel Analytical Techniques and Methodologies
The accurate and sensitive detection and characterization of uranyl compounds are critical for a wide range of applications, from environmental monitoring to nuclear forensics. routledge.com Consequently, there is a continuous drive to develop novel analytical techniques and improve existing methodologies.
Electrospray-ion mobility-mass spectrometry (ESI-IMS-MS) is emerging as a powerful tool for the analysis of uranyl compounds. researchgate.net This technique allows for the rapid analysis of samples with minimal preparation, providing valuable information about the chemical speciation of uranium. researchgate.net Another promising approach is the use of fluorescent probes for the selective detection of uranyl ions. mdpi.com Researchers are designing novel organic molecules that exhibit a fluorescent response upon binding to uranyl, enabling its detection even in complex matrices. mdpi.com
In the realm of solid-state characterization, advanced techniques like neutron diffraction are being employed to gain a more comprehensive understanding of the crystal structure of uranium compounds, particularly the role of water molecules in hydrated species. osti.gov This is crucial for understanding the stability and transformation of these materials under different environmental conditions. osti.gov Furthermore, efforts are underway to develop and refine analytical methods for trace analysis and nuclear forensics, including single-particle characterization techniques. routledge.com
The development of non-toxic and non-radioactive alternatives to uranyl acetate for use in electron microscopy is also an active area of research. mmc-series.org.uknih.govelsevierpure.comrug.nl While uranyl acetate is a highly effective stain, its hazardous nature has prompted the search for safer substitutes. mmc-series.org.uknih.gov Various lanthanide-based and commercially available reagents are being evaluated for their performance in negative staining and conventional processing. mmc-series.org.uknih.govrug.nl
Table 3: Novel Analytical Techniques for Uranyl Compounds
| Technique | Principle | Application | Advantage |
|---|---|---|---|
| Electrospray-Ion Mobility-Mass Spectrometry (ESI-IMS-MS) | Separates ions based on their size, shape, and charge-to-mass ratio. researchgate.net | Rapid analysis and speciation of uranyl compounds. researchgate.net | Minimal sample preparation and detailed chemical information. researchgate.net |
| Fluorescent Probes | Organic molecules that exhibit a change in fluorescence upon binding to uranyl ions. mdpi.com | Selective detection of uranyl in aqueous systems. mdpi.com | Low cost, fast response, and potential for naked-eye detection. mdpi.com |
| Neutron Diffraction | Utilizes the scattering of neutrons to determine the atomic and magnetic structure of a material. osti.gov | Characterizing the crystal structure of uranium compounds, especially hydrated species. osti.gov | High sensitivity to light elements like hydrogen, providing detailed structural information. osti.gov |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionizes the sample with inductively coupled plasma and then uses a mass spectrometer to separate and quantify those ions. lanl.gov | Trace element analysis and isotopic measurements of uranium. lanl.gov | High sensitivity and ability to measure a wide range of elements. lanl.gov |
Strategies for Sustainable and Safe Research Practices with Uranyl Compounds
The inherent chemical toxicity and radioactivity of uranyl compounds necessitate stringent safety protocols and sustainable research practices. monash.educornell.edugwu.edu The future of research involving these materials will increasingly focus on minimizing risks to personnel and the environment.
A key strategy is the implementation of a comprehensive safety culture that emphasizes proper handling, storage, and disposal of uranyl acetate and other uranium salts. monash.edugwu.edu This includes the mandatory use of personal protective equipment such as gloves, working in designated areas with appropriate ventilation like fume hoods, and regular monitoring for contamination. monash.edugwu.edu
Waste management is a critical aspect of sustainable research. cornell.edugwu.eduqmul.ac.uk Laboratories are encouraged to segregate waste streams to avoid the creation of mixed (radioactive and chemically hazardous) waste, which is significantly more expensive and difficult to dispose of. cornell.edugwu.edu Whenever possible, alternatives to hazardous solvents should be considered, and dilutions should be used to minimize the volume of hazardous waste generated. cornell.edu The use of uranium-free alternatives, where feasible, is also a key component of a sustainable approach. cornell.educolumbia.edu
Furthermore, clear and detailed protocols for the disposal of both liquid and solid waste containing uranyl compounds are essential. monash.eduqmul.ac.uk This includes proper labeling of waste containers with radioactive warning signs and detailed information about the contents. qmul.ac.uk Adherence to institutional and regulatory guidelines for radioactive waste disposal is paramount to ensure the safety of the research community and the public. gwu.educolumbia.edu
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Uranyl Acetate, Dihydrate, Reagent |
| Uranyl Acetate |
| Uranyl Nitrate (B79036) |
| Uranium Trioxide |
| Acetic Acid |
| Uranium(IV) Acetate |
| Zinc |
| Uranyl Formate |
| Uranyl Butyrate |
| Uranyl Acrylate |
| Uraninite |
| Uranyl Fluoride |
| Uranium Hexafluoride |
| Uranyl Hydroxide (B78521) |
| Uranyl Peroxide |
| Schoepite |
| Metaschoepite |
| Lead Citrate (B86180) |
| Osmium Tetroxide |
| Sodium Ferricyanide |
| Potassium Ferricyanide |
| Ethanol (B145695) |
| Methanol (B129727) |
| Neodymium Acetate |
| Europium Acetate |
| Ytterbium Acetate |
| Phosphotungstic Acid |
| Amidoxime |
| Imide Dioxime |
| Uranyl Chloride |
| Uranyl Tri-n-butylphosphate |
| Gadolinium Nitrate |
| Sodium Perchlorate |
| Perchloric Acid |
| Ammonium (B1175870) Acetate |
| Ammonia (B1221849) |
| Radon |
| Cesium Uranyl Tetrachloride |
| Hydroxamic Acid |
| Triazine-hydroxylamine |
| Vanadium |
| Iron |
| Carbonate |
| Calcium |
| Thorium |
| Plutonium |
| Americium |
| Curium |
| Californium |
| Protactinium |
| Neptunium |
| Uranium(III) Amidate |
| Uranium(IV) Amidate |
| Thorium Dioxide |
| Uranyl Ethanoate |
| Chlorogenic Acid |
| Uranium Bis(acetato)-O)dioxo-dihydrate |
| Uranium Acetate |
| Hydrogen Fluoride |
| Sulfuric Acid |
| Fluorspar |
| Bisdiacetatodimethylacetamideuranyl(VI) |
| Triacetatodioxo(VI) Uranate Acetatocarbamideuranyl(VI) |
| Dimethylacetamide |
| Carbamide |
Q & A
Q. How is uranyl acetate dihydrate prepared for electron microscopy (EM) staining?
- Methodological Answer : To prepare a 4% (w/v) solution:
Weigh 4 g of uranyl acetate dihydrate under a fume hood using personal protective equipment.
Add to a 100 mL volumetric flask containing 96 mL of near-boiling CO₂-free double-distilled water.
Stir until crystals dissolve completely. Filter the solution to remove undissolved particles.
Q. What is the role of uranyl acetate dihydrate in sodium ion (Na⁺) detection?
- Methodological Answer : Uranyl zinc acetate reagent is used for gravimetric sodium analysis:
Prepare Reagent A : Dissolve 300 g uranyl acetate dihydrate and 900 g zinc acetate dihydrate in 30% acetic acid (270 mL) and water (2,430 mL). Stir for several days, then filter.
Mix the test sample with Reagent A to form a yellow sodium uranyl zinc acetate precipitate.
Filter, wash with ethanol and ether, and weigh the precipitate for quantitative analysis.
Q. What are the solubility characteristics of uranyl acetate dihydrate in aqueous solutions?
- Methodological Answer : Solubility in water is temperature-dependent:
- At room temperature: ~7–8 g per 100 mL.
- Near-boiling water: Up to 40 g per 100 mL.
- Critical Note : Use CO₂-free water to avoid formation of insoluble uranyl carbonate complexes. Pre-warm glassware to prevent recrystallization during cooling .
Advanced Research Questions
Q. How can researchers mitigate radioactive exposure risks when using uranyl acetate dihydrate in synthesis?
- Methodological Answer : Despite being depleted uranium, follow strict protocols:
Conduct experiments in a radiologically controlled lab with monitored ventilation.
Use double-gloving and lead-lined shielding during handling.
Decontaminate spills with 5% sodium bicarbonate solution to neutralize uranyl ions.
Q. How to resolve discrepancies in solubility data during experimental design?
- Methodological Answer : Discrepancies often arise from water quality or temperature fluctuations:
Standardize water purity (e.g., Milli-Q grade, CO₂-free).
Precisely control dissolution temperature (±1°C).
Validate solubility via gravimetric analysis: Filter undissolved solids, dry, and weigh residual mass .
Q. What strategies ensure structural integrity of uranyl-based hybrid materials during synthesis?
- Methodological Answer : For Pb-oxo-uranyl hybrids:
Use stoichiometric ratios of uranyl acetate dihydrate to organic linkers (e.g., 1:2 molar ratio for diglycolic acid).
Maintain pH 3–4 with acetic acid to prevent hydrolysis of uranyl ions.
Employ hydrothermal synthesis (120°C, 24 hrs) for crystalline product formation.
- Characterization : Validate via single-crystal XRD and FTIR to confirm U=O and Pb-O bonding .
Q. How to optimize uranyl acetate dihydrate for catalytic or spectroscopic applications?
- Methodological Answer : In chromate reductase studies:
Prepare 10 mM uranyl acetate solution in Tris-HCl buffer (pH 7.4) for enzyme inhibition assays.
Monitor uranyl-enzyme interactions using UV-Vis spectroscopy (λ = 420 nm for UO₂²⁺ charge-transfer bands).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
